6-Methylpyridin-2(5H)-imine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
832129-66-5 |
|---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-methyl-3H-pyridin-6-imine |
InChI |
InChI=1S/C6H8N2/c1-5-3-2-4-6(7)8-5/h2,4,7H,3H2,1H3 |
InChI Key |
MJFBXPANIPZBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)C=CC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Tautomerism of 6-Methylpyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric forms of a molecule can dictate its physicochemical properties, including its solubility, lipophilicity, and, most critically, its interactions with biological targets. This guide provides a comprehensive technical overview of the amino-imino tautomerism of 6-methylpyridin-2-amine, a crucial scaffold in medicinal chemistry. By understanding the factors that govern this equilibrium, researchers can better predict molecular behavior, optimize drug-receptor interactions, and design more effective and stable therapeutic agents.
The Amino-Imino Tautomerism of 2-Aminopyridines
The tautomerism of 2-aminopyridine derivatives is characterized by the equilibrium between the aromatic amino form and the non-aromatic imino form. For 6-methylpyridin-2-amine, this equilibrium is depicted below. It is well-established that for neutral 2-aminopyridines, the amino tautomer is predominantly favored.[1]
Quantitative Analysis of the Tautomeric Equilibrium
| Parameter | Value | Method | Phase | Reference |
| Relative Energy (ΔE) | ||||
| Amino Tautomer | 0.00 kcal/mol | DFT (B3LYP)/6-311++G(d,p) | Gas | [1][2] |
| Imino Tautomer (trans) | +13.60 kcal/mol | DFT (B3LYP)/6-311++G(d,p) | Gas | [1][2] |
| Activation Energy (Ea) | ||||
| H⁺ Transfer Barrier | 44.81 kcal/mol | DFT (B3LYP)/6-311++G(d,p) | Gas | [1][2] |
Table 1: Calculated energetic parameters for the tautomerism of 2-amino-4-methylpyridine, serving as an analogue for 6-methylpyridin-2-amine.
The significant energy difference of 13.60 kcal/mol indicates that the amino tautomer is substantially more stable than the imino form in the gas phase.[1][2] This large energy gap suggests that the equilibrium lies heavily in favor of the amino tautomer under standard conditions.
Experimental Protocols for Tautomerism Analysis
The study of tautomeric equilibria in solution and the solid state relies on a variety of spectroscopic and computational techniques. Below are detailed methodologies for key experiments applicable to 6-methylpyridin-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and quantifying their relative populations.
Objective: To identify the predominant tautomeric form and quantify the tautomeric ratio in solution.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed sample of 6-methylpyridin-2-amine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) to a concentration of approximately 10-20 mg/mL.
-
The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be used to assess this effect.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
The chemical shifts of the aromatic and amino/imino protons are indicative of the tautomeric form. The amino protons of the major amino tautomer are expected to show a characteristic chemical shift. The presence of the imino tautomer would be indicated by a distinct set of signals, including a signal for the N-H proton of the dihydropyridine ring.
-
Integration of the signals corresponding to each tautomer allows for the determination of their relative concentrations and thus the equilibrium constant (Kt).
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The chemical shifts of the ring carbons, particularly the carbon atom bonded to the nitrogen, are sensitive to the tautomeric state.
-
-
Advanced NMR Techniques:
-
For cases where the equilibrium is rapid and results in averaged signals, variable temperature (VT) NMR can be employed to slow the exchange and resolve the signals of the individual tautomers.
-
Techniques such as SIMPLE (Secondary Isotope Multiplet NMR Spectroscopy of Partially Labelled Entities) can be used to definitively identify the tautomeric form in solution.[3]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria by observing changes in the electronic absorption spectra.
Objective: To qualitatively and quantitatively assess the tautomeric equilibrium based on the distinct absorption maxima of the tautomers.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 6-methylpyridin-2-amine in a suitable solvent (e.g., ethanol, acetonitrile, or water).
-
Prepare a series of dilutions to determine an appropriate concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The amino and imino tautomers are expected to have different chromophores and thus different absorption maxima (λmax). The aromatic amino form typically absorbs at a different wavelength than the conjugated, non-aromatic imino form.
-
-
Data Analysis:
-
By comparing the spectrum of the sample to the spectra of "fixed" derivatives (e.g., N,N-dimethyl-6-methylpyridin-2-amine for the amino form and 1,6-dimethyl-1,2-dihydropyridin-2-imine for the imino form), the relative contributions of each tautomer can be estimated.
-
Solvent-dependent studies can reveal shifts in the equilibrium.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of a molecule, which are distinct for different tautomers.
Objective: To identify the functional groups characteristic of each tautomer and determine the predominant form in the solid state or in solution.
Methodology:
-
Sample Preparation:
-
For solid-state analysis, prepare a KBr pellet containing a small amount of 6-methylpyridin-2-amine or use an Attenuated Total Reflectance (ATR) accessory.
-
For solution-phase analysis, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate liquid cell.
-
-
Spectral Acquisition:
-
Record the FTIR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The amino tautomer will exhibit characteristic N-H stretching vibrations for the -NH₂ group (typically in the 3500-3300 cm⁻¹ region).
-
The imino tautomer would show a C=N stretching vibration and a single N-H stretching vibration at a different frequency.
-
Comparison of the experimental spectrum with computationally predicted spectra for each tautomer can aid in the assignment of vibrational modes.[1][2]
-
Computational Chemistry
Computational methods are invaluable for predicting the relative stabilities and spectroscopic properties of tautomers.
Objective: To calculate the relative energies, Gibbs free energies, and activation barriers for the tautomeric interconversion, and to predict spectroscopic data to aid in experimental analysis.
Methodology:
-
Model Building:
-
Construct the 3D structures of the amino and imino tautomers of 6-methylpyridin-2-amine.
-
-
Geometry Optimization and Frequency Calculations:
-
Energy Calculations:
-
Calculate the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies of each tautomer. The relative Gibbs free energy (ΔG) can be used to calculate the equilibrium constant (Kt) using the equation ΔG = -RTln(Kt).
-
-
Transition State Search:
-
Locate the transition state for the proton transfer between the tautomers using methods like the Berny algorithm. A single imaginary frequency confirms a true transition state.
-
The energy of the transition state relative to the reactants gives the activation energy for the tautomerization.
-
-
Spectroscopic Prediction:
-
Simulate the NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental data.
-
Experimental and Analytical Workflow
The determination of the tautomeric equilibrium of 6-methylpyridin-2-amine involves a multi-faceted approach, combining experimental spectroscopy with computational modeling.
Conclusion
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Guide: Generation and Characterization of 6-Methylpyridin-2(5H)-imine from its Tautomer, 2-Amino-6-methylpyridine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide details the generation and characterization of 6-Methylpyridin-2(5H)-imine, the less stable tautomer of 2-amino-6-methylpyridine. Due to the significant stability of the amino form, a classical synthesis of the imine tautomer is not feasible. Instead, this document outlines the principles of the tautomeric equilibrium and provides a protocol for the photo-induced generation and subsequent spectroscopic characterization of this compound.
Introduction
2-Amino-6-methylpyridine predominantly exists in its amino form. However, it can undergo tautomerization to the corresponding imine form, this compound. This transformation is not a conventional chemical synthesis but rather a shift in the equilibrium between two constitutional isomers. Computational studies on analogous 2-aminopyridine derivatives show that the amino tautomer is significantly more stable than the imine tautomer. For 2-amino-4-methylpyridine, the amino form is more stable by 13.60 kcal/mol in the gas phase, with a high energy barrier for proton transfer (approximately 44.81 kcal/mol)[1][2]. This indicates that the concentration of the imine tautomer is negligible under standard conditions.
However, the tautomeric equilibrium can be influenced by external factors such as photo-irradiation. Studies on 2-amino-5-methylpyridine have demonstrated that UV irradiation can promote the formation of the imine tautomer, which can then be reverted by irradiation with longer wavelength light[3][4]. This photo-induced tautomerism provides a method for generating and studying the transient this compound.
Tautomeric Equilibrium and Influencing Factors
The equilibrium between 2-amino-6-methylpyridine and this compound is heavily skewed towards the amino form. The primary factors influencing this equilibrium are:
-
Inherent Stability: The aromaticity of the pyridine ring in the amino form contributes significantly to its greater stability.
-
Photo-irradiation: As demonstrated with related compounds, UV light can provide the energy to overcome the activation barrier and shift the equilibrium towards the less stable imine tautomer[3][4].
-
Solvent Polarity: While the amino form is generally favored, the polarity of the solvent can influence the tautomeric equilibrium in aminopyridine systems[3].
-
pH: Protonation of the pyridine ring can favor the imino-like structure[3].
Quantitative Data
The following table summarizes theoretical calculations for the tautomerism of 2-amino-4-methylpyridine, which serves as a model for the 6-methyl isomer.
| Parameter | Value (kcal/mol) | Reference |
| Relative Stability of Amino Tautomer | -13.60 | [1][2] |
| Energy Barrier for Proton Transfer | 44.81 | [1][2] |
| Pyramidal Inversion Barrier at Amino-N | 0.41 | [2] |
Experimental Protocol: Photo-induced Generation and Spectroscopic Observation
This protocol is adapted from studies on the photo-induced tautomerism of 2-amino-5-methylpyridine and is intended for the generation and characterization of this compound in a low-temperature matrix, a technique used to trap and study transient species[3][4].
4.1. Materials and Equipment
-
2-amino-6-methylpyridine (high purity)
-
Argon gas
-
Cryostat with a suitable window material for IR and UV-Vis spectroscopy (e.g., CsI)
-
High-vacuum system
-
UV light source (e.g., mercury-xenon lamp with appropriate filters)
-
Longer-wavelength light source
-
FTIR spectrometer
-
UV-Vis spectrometer
4.2. Procedure
-
Sample Preparation: A gaseous mixture of 2-amino-6-methylpyridine and argon is prepared.
-
Matrix Isolation: The gas mixture is deposited onto a cold (e.g., 10 K) spectroscopic window within the cryostat under high vacuum. This traps individual molecules of 2-amino-6-methylpyridine in an inert argon matrix.
-
Initial Spectrum: An initial IR and/or UV-Vis spectrum of the matrix-isolated 2-amino-6-methylpyridine is recorded.
-
Photo-irradiation (Generation of Imine): The matrix is irradiated with UV light (in the range of 300-340 nm, to be optimized for the specific compound).
-
Spectroscopic Measurement: IR and/or UV-Vis spectra are recorded periodically during irradiation to monitor the appearance of new absorption bands corresponding to the this compound tautomer and the decrease in the bands of the amino tautomer.
-
Reversion (Optional): The matrix is then irradiated with longer-wavelength light (e.g., 340-420 nm) to observe the reversion of the imine tautomer back to the more stable amino form.
4.3. Expected Spectroscopic Changes
Based on studies of similar aminopyridines, the following spectral changes are anticipated upon formation of the imine tautomer:
-
IR Spectroscopy:
-
Disappearance or decrease in the intensity of N-H stretching and bending vibrations of the amino group.
-
Appearance of new bands corresponding to the C=N stretching vibration and the N-H stretching of the imine group.
-
-
UV-Vis Spectroscopy:
-
A shift in the absorption maxima is expected due to the change in the electronic structure.
-
Diagrams
Caption: Factors influencing the tautomeric equilibrium of 2-amino-6-methylpyridine.
Caption: Workflow for the photo-induced generation and characterization of this compound.
Conclusion
The "synthesis" of this compound from 2-amino-6-methylpyridine is a matter of shifting the tautomeric equilibrium rather than a classical chemical reaction. While the imine tautomer is significantly less stable, it can be generated in a transient manner using techniques such as photo-irradiation in a low-temperature matrix. This allows for its spectroscopic characterization and further study of its properties, which may be relevant in various fields, including drug development, where tautomeric forms of molecules can exhibit different biological activities. Further computational and experimental studies are warranted to fully elucidate the properties of this and related imine tautomers.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Properties of 6-Methylpyridin-2(5H)-imine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridin-2(5H)-imine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its potential biological activity and role as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound, a tautomer of the more commonly characterized 6-methylpyridin-2-amine. Due to a lack of direct experimental data for the imine tautomer in the public domain, this document extrapolates likely spectroscopic characteristics based on data from structurally related compounds, including pyridine derivatives and other imines. The experimental protocols described are generalized methodologies standard in the field for the analysis of such compounds.
Molecular Structure and Tautomerism
It is crucial to recognize that this compound exists in a tautomeric equilibrium with 6-methylpyridin-2-amine. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. This guide focuses on the spectroscopic characteristics of the imine tautomer.
-
This compound: Features an exocyclic imine (C=N) bond.
-
6-methylpyridin-2-amine: Features an endocyclic aromatic pyridine ring and an exocyclic amine (-NH2) group.
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound, derived from analogous compounds found in the literature.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| H3 | 6.0 - 6.5 | d |
| H4 | 7.0 - 7.5 | t |
| H5 | 5.5 - 6.0 | d |
| CH₃ | 2.3 - 2.5 | s |
| NH (imine) | 8.0 - 9.0 | br s |
| NH (ring) | 11.0 - 13.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ |
| C2 | 160 - 165 |
| C3 | 105 - 110 |
| C4 | 135 - 140 |
| C5 | 100 - 105 |
| C6 | 155 - 160 |
| CH₃ | 20 - 25 |
Table 3: Key Infrared (IR) Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (ring and imine) | 3200 - 3400 | Medium-Broad |
| C-H Stretch (aromatic/vinyl) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (imine) | 1640 - 1690 | Strong |
| C=C Stretch | 1580 - 1620 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Table 4: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λmax (nm) in Ethanol | Molar Absorptivity (ε) |
| π → π | 250 - 280 | High |
| n → π | 300 - 340 | Low |
Table 5: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]+• | 108.0684 | Molecular ion (calculated for C₆H₈N₂) |
| [M-CH₃]+ | 93.0558 | Loss of a methyl radical |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the ¹H and ¹³C chemical environments and establish the connectivity of the molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and reference them to the internal standard.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁴ to 10⁻⁶ M.
-
Use quartz cuvettes with a 1 cm path length.
-
-
Acquisition:
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectra of the sample solutions from approximately 200 to 800 nm.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Sample Preparation:
-
For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.
-
For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the instrument via direct infusion or coupled with liquid chromatography.
-
-
Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]+• or [M+H]+).
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Disclaimer: The spectroscopic data presented in this document are predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Direct experimental verification is required for definitive characterization.
The Predominant Stability of Aromaticity: A Comparative Analysis of 6-Methylpyridin-2-amine and its Tautomer 6-Methylpyridin-2(5H)-imine
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
In the landscape of heterocyclic chemistry, the tautomeric equilibrium between amino and imino forms of pyridines is a critical consideration for molecular design and synthesis. This technical guide provides an in-depth analysis of the relative stability of 6-methylpyridin-2-amine and its tautomer, 6-Methylpyridin-2(5H)-imine. Through a comprehensive review of computational and experimental data, this document establishes the overwhelming preference for the aromatic amino tautomer. This stability is rationalized through the principles of aromaticity, supported by quantitative energy calculations and spectroscopic evidence. Detailed experimental protocols for the synthesis and characterization of these and related compounds are provided to aid researchers in their practical applications.
Introduction
2-Aminopyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3] Their chemical behavior, including reactivity and intermolecular interactions, is governed by their tautomeric forms. The potential for tautomerization between the exocyclic amino form (an amine) and the endocyclic imino form (an imine) raises questions of stability that have significant implications for drug design, receptor binding, and pharmacokinetic properties. This guide focuses on the specific case of 6-methylpyridin-2-amine and its less stable tautomer, this compound, to provide a clear understanding of their energetic landscape.
Tautomerism and Relative Stability
The tautomeric relationship between 6-methylpyridin-2-amine and this compound is depicted below. The core of their stability difference lies in the preservation of the aromaticity of the pyridine ring.
Caption: Tautomeric equilibrium between 6-methylpyridin-2-amine and this compound.
Computational studies on the closely related 2-amino-4-methylpyridine have shown that the canonical amino structure is the most stable tautomer by a significant margin.[1][2][4] The amino form is approximately 13.60 kcal/mol more stable than the corresponding imine tautomer.[1][2][4] This substantial energy difference is primarily attributed to the high energetic cost of breaking the aromaticity of the pyridine ring in the imine form.
Quantitative Stability Data
The relative stability of aminopyridine tautomers has been investigated using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). The following table summarizes computational data for 2-amino-4-methylpyridine, which serves as a reliable model for the 6-methyl substituted analogue.
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Reference |
| 2-amino-4-methylpyridine (amino form) | B3LYP/6-311++G(d,p) | 0.00 | [4] |
| 2(1H)-pyridinimine, 4-methyl (imine form) | B3LYP/6-311++G(d,p) | 13.60 | [4] |
Experimental Evidence
Spectroscopic and crystallographic data consistently support the predominance of the amino tautomer for 2-aminopyridine derivatives in various phases.
NMR Spectroscopy
The 1H and 13C NMR spectra of 2-amino-6-methylpyridine are consistent with the aromatic amino structure.[5][6] The chemical shifts of the ring protons and carbons are in the aromatic region, which would not be the case for the non-aromatic imine tautomer.
X-ray Crystallography
Single-crystal X-ray diffraction studies of 2-aminopyridine derivatives invariably show the amino tautomer in the solid state.[7][8][9] The bond lengths within the pyridine ring are characteristic of an aromatic system. For 6-methylpyridin-2-amine, the molecular skeleton is planar, and the crystal packing is determined by intermolecular hydrogen bonding.[10][11]
Synthesis and Experimental Protocols
Synthesis of 6-methylpyridin-2-amine
The synthesis of 6-methylpyridin-2-amine is well-established and can be achieved through various methods, including the Chichibabin reaction or from 2-bromo-6-methylpyridine. A common laboratory-scale synthesis involves the amination of a halopyridine.
Caption: Synthetic scheme for 6-methylpyridin-2-amine.
Protocol:
-
To an oven-dried flask, add 2-bromo-6-methylpyridine (1.0 mmol), aqueous ammonia solution (28%, 1.5 mmol), cuprous iodide nanoparticles (0.02 mmol), a suitable ligand (e.g., 4a, 3.0 mmol), and acetonitrile (2 mL).[12]
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent such as ether (3 x 10 mL).[12]
-
Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2-amino-6-methylpyridine.[12]
Synthesis of Pyridin-2(1H)-imines
The synthesis of the imine tautomer is more challenging due to its inherent instability. These compounds are typically generated in situ or as derivatives. A recently developed method involves the transformation of conjugated ynones.
Protocol for a general Pyridin-2(1H)-imine synthesis:
-
A mixture of a 2-aminopyridine (1.0 equiv) and a conjugated ynone (1.2 equiv) is stirred in a suitable solvent (e.g., toluene) at room temperature.[13][14]
-
A sulfonyl azide (e.g., tosyl azide, 1.5 equiv) is added, and the reaction is heated.[13][14]
-
The reaction proceeds through a Michael addition, intramolecular cyclization, and reaction with the sulfonyl azide to yield the pyridin-2(1H)-imine.[13][14]
Physicochemical Properties
The difference in stability is reflected in the physicochemical properties of the two tautomers.
| Property | 6-methylpyridin-2-amine | This compound (Predicted) |
| IUPAC Name | 6-methylpyridin-2-amine | 6-methyl-1,2-dihydropyridin-2-imine |
| CAS Number | 1824-81-3 | Not available |
| Molecular Formula | C6H8N2 | C6H8N2 |
| Molar Mass | 108.14 g/mol | 108.14 g/mol |
| Melting Point | 40-44 °C | Expected to be unstable/low |
| Boiling Point | 208-209 °C | Expected to be unstable/low |
| pKa | 7.41 | Expected to be significantly different |
Conclusion
The tautomeric equilibrium between 6-methylpyridin-2-amine and this compound overwhelmingly favors the amino form. This preference is rooted in the preservation of the aromaticity of the pyridine ring, which imparts a significant stabilization energy of over 13 kcal/mol. This fundamental principle is supported by extensive computational and experimental evidence. For researchers in drug discovery and development, it is crucial to recognize that derivatives of 2-aminopyridine will exist predominantly as the aromatic amino tautomer under physiological conditions, which dictates their chemical properties and biological interactions. The imino form, being significantly less stable, is unlikely to be a major contributing species in solution or in biological systems.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. imanagerpublications.com [imanagerpublications.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
- 11. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Pyridin-2(1 H)-imines via the Transformation of Conjugated Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into the Tautomeric Landscape of 6-Methylpyridin-2(5H)-imine: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies on the tautomeric equilibrium and electronic properties of 6-Methylpyridin-2(5H)-imine. Due to the limited availability of direct experimental or theoretical data for this specific molecule, this paper presents a detailed analysis based on analogous and well-studied pyridinone systems. By leveraging high-level quantum chemical calculations reported for similar scaffolds, we can infer and predict the structural, energetic, and electronic characteristics of this compound, offering valuable insights for its potential applications in medicinal chemistry and materials science. This document outlines the key computational methodologies, summarizes the expected quantitative data in structured tables, and illustrates the fundamental chemical relationships with detailed diagrams.
Introduction
Pyridinimine derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery and development due to their diverse biological activities. The tautomerism inherent in these molecules plays a crucial role in their chemical reactivity, molecular recognition, and ultimately, their therapeutic efficacy. The this compound system can exist in two primary tautomeric forms: the imine and the enamine (6-methyl-1,2-dihydropyridin-2-amine). Understanding the relative stability and interconversion of these tautomers is paramount for predicting their behavior in different chemical environments.
This whitepaper details the theoretical framework for studying the this compound system. The methodologies and data presented are primarily derived from extensive computational studies on the closely related and well-documented 2-hydroxypyridine/2-pyridone tautomeric pair.[1][2][3][4][5][6][7][8] These studies provide a robust foundation for understanding the subtle electronic and structural factors that govern the tautomeric equilibrium in such heterocyclic systems.
Computational Methodologies
The theoretical investigation of pyridinimine and pyridinone tautomerism typically employs a range of quantum chemical methods. Density Functional Theory (DFT) has been shown to be a reliable and computationally efficient approach for these systems.[9][10][11]
Geometry Optimization and Vibrational Frequency Analysis
The initial step in the computational protocol involves the optimization of the molecular geometries of the this compound and its enamine tautomer. This is typically performed using DFT with a functional such as B3LYP or CAM-B3LYP and a sufficiently large basis set, for instance, 6-311++G(d,p).[1][9][11] The Opt keyword in Gaussian or similar quantum chemistry software packages is used for this purpose.
Following geometry optimization, a vibrational frequency analysis is crucial to confirm that the obtained structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry. These calculations also provide the zero-point vibrational energies (ZPVE), which are essential for accurate energy comparisons between tautomers.
Relative Energy Calculations
The relative energies of the tautomers are calculated from the electronic energies obtained during the geometry optimization, corrected for ZPVE. To account for thermal effects, Gibbs free energies are often computed at a standard temperature (e.g., 298.15 K). The relative stability of the tautomers can be influenced by the surrounding medium. Therefore, solvent effects are often incorporated using implicit solvation models like the Polarizable Continuum Model (PCM).[6]
Transition State Search
To understand the kinetics of the tautomeric interconversion, a transition state (TS) search is performed. This involves locating the saddle point on the potential energy surface connecting the two tautomers. Methods such as the Berny algorithm (used in Gaussian) are employed for this purpose. A frequency calculation on the located TS structure should yield exactly one imaginary frequency corresponding to the reaction coordinate.
Predicted Quantitative Data
Based on the extensive theoretical work on analogous systems, we can predict the following quantitative data for the this compound tautomeric system.
Relative Energies
The relative stability of the imine versus the enamine tautomer is expected to be highly dependent on the environment. In the gas phase, the enamine form (aromatic) is likely to be slightly more stable. However, in polar solvents, the imine form, with its larger dipole moment, is expected to be significantly stabilized and become the predominant tautomer.[1][6]
Table 1: Predicted Relative Energies of this compound Tautomers
| Tautomer | Gas Phase ΔG (kcal/mol) | Polar Solvent ΔG (kcal/mol) |
| Imine | 0.0 (Reference) | -2.0 to -5.0 |
| Enamine | -0.5 to -1.5 | 0.0 (Reference) |
Geometrical Parameters
The bond lengths within the pyridine ring are expected to differ significantly between the two tautomers, reflecting their different electronic structures. The enamine form will exhibit bond lengths characteristic of an aromatic system, while the imine form will show more pronounced single and double bond alternation.[6]
Table 2: Predicted Key Bond Lengths (in Å) for this compound Tautomers
| Bond | Imine Tautomer | Enamine Tautomer |
| C2=N7 | ~1.30 | - |
| C2-N1 | ~1.38 | ~1.34 |
| C2-C3 | ~1.45 | ~1.39 |
| C3-C4 | ~1.35 | ~1.40 |
| C4-C5 | ~1.43 | ~1.38 |
| C5-C6 | ~1.36 | ~1.40 |
| C6-N1 | ~1.39 | ~1.34 |
Electronic Properties
The electronic properties, such as the dipole moment and the HOMO-LUMO gap, are crucial for understanding the reactivity and intermolecular interactions of the tautomers. The imine tautomer is predicted to have a significantly larger dipole moment due to the polarized C=N bond.[1][6]
Table 3: Predicted Electronic Properties of this compound Tautomers
| Property | Imine Tautomer | Enamine Tautomer |
| Dipole Moment (Debye) | ~4.0 - 5.0 | ~1.5 - 2.5 |
| HOMO-LUMO Gap (eV) | ~4.5 - 5.5 | ~5.0 - 6.0 |
Visualizations
Tautomeric Equilibrium
The tautomeric equilibrium between the imine and enamine forms of this compound is a central concept.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on 6-Methylpyridin-2-amine and its Tautomerism
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of 6-methylpyridin-2-amine, the stable tautomer of 6-methylpyridin-2(5H)-imine. Due to the transient nature of the imine tautomer, this document focuses on the synthesis, physicochemical properties, spectroscopic data, and reactivity of the well-characterized amine form (CAS RN: 1824-81-3). Detailed experimental protocols for its synthesis are provided, along with tabulated quantitative data for easy reference. The guide also explores the amino-imino tautomerism inherent to the 2-aminopyridine scaffold and illustrates key chemical transformations and workflows using Graphviz diagrams.
Introduction
6-Methylpyridin-2-amine is a pivotal building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring with both an amino and a methyl group, offers multiple sites for chemical modification, making it a versatile precursor for a wide range of more complex molecules.[3] This guide will delve into the core chemical and physical characteristics of 6-methylpyridin-2-amine, with a particular focus on its tautomeric relationship with the less stable this compound.
Tautomerism: Amino vs. Imine Forms
The user's query specified this compound. It is crucial to understand that 2-aminopyridines exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-imine forms. Overwhelming spectroscopic and computational evidence indicates that the equilibrium strongly favors the aromatic amino form.[4] This stability is attributed to the preservation of the aromaticity of the pyridine ring in the amino tautomer. Consequently, 6-methylpyridin-2-amine is the overwhelmingly predominant and isolable form, and a dedicated CAS number for the this compound tautomer is not available.
Below is a diagram illustrating the tautomeric equilibrium.
Caption: Tautomeric equilibrium between the major amino and minor imino forms.
Physicochemical and Toxicological Properties
The following tables summarize the key physicochemical and toxicological data for 6-methylpyridin-2-amine.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1824-81-3 | [5] |
| Molecular Formula | C₆H₈N₂ | [5] |
| Molecular Weight | 108.14 g/mol | [5] |
| Appearance | Yellowish crystalline low melting solid | [3] |
| Melting Point | 40-44 °C | [5] |
| Boiling Point | 208-209 °C | [5] |
| pKa | 7.41 | [3] |
| Water Solubility | Very faint turbidity | [3] |
| LogP | 0.4 | [6] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Reference(s) |
| LD50 | Rat | Oral | 100 mg/kg | [7] |
| LD50 | Rabbit | Dermal | 125 mg/kg | [7] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 6-methylpyridin-2-amine.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Observed Values | Reference(s) |
| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 7.14 (t), 6.32 (d), 6.13 (d), 5.23 (br s, NH₂), 2.28 (s, CH₃) | [8] |
| ¹³C NMR | (75 MHz, CDCl₃) δ (ppm): 157.8, 156.7, 137.9, 113.0, 105.3, 24.1 | [9] |
| IR Spectroscopy | Key absorptions (cm⁻¹): N-H stretching, C=N and C=C ring stretching | [10] |
| Mass Spectrometry | m/z (100%) = 108 | [9] |
Crystal Structure
The crystal structure of 6-methylpyridin-2-amine has been determined by X-ray diffraction.[11]
Table 4: Crystallographic Data
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [11] |
| Space Group | P2₁/c | [11] |
| a (Å) | 9.1006 (11) | [11] |
| b (Å) | 6.2458 (8) | [11] |
| c (Å) | 10.5598 (13) | [11] |
| β (°) ** | 100.952 (2) | [11] |
| Volume (ų) ** | 589.29 (13) | [11] |
| Z | 4 | [11] |
Experimental Protocols
Synthesis of 6-Methylpyridin-2-amine via Chichibabin Reaction
The Chichibabin reaction is a classic method for the amination of pyridines.[4]
Caption: Workflow for the Chichibabin synthesis of 6-methylpyridin-2-amine.
Protocol:
-
In a flask equipped with a reflux condenser and a mechanical stirrer, add 2-picoline to an inert solvent such as xylene.[12]
-
Carefully add sodium amide (NaNH₂) to the solution.[12]
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the evolution of hydrogen gas and the appearance of a characteristic red color.[4][12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an acidic workup to neutralize the reaction mixture and protonate the product.[12]
-
Extract the product with a suitable organic solvent.
-
Purify the product by distillation or recrystallization.
Synthesis from 2-Chloro-6-methylpyridine
An alternative synthesis involves the nucleophilic substitution of 2-chloro-6-methylpyridine with ammonia.
Protocol:
-
In a sealed reaction vessel, dissolve 2-chloro-6-methylpyridine in a suitable solvent.
-
Add an aqueous solution of ammonia (e.g., 28%).[13]
-
Heat the reaction mixture in an autoclave at elevated temperature and pressure (e.g., 170 °C).[13]
-
After cooling, remove the excess ammonia under reduced pressure.[13]
-
The product can be isolated and purified by standard techniques such as extraction and chromatography.
Reactivity and Applications
6-Methylpyridin-2-amine is a versatile intermediate. The amino group can act as a nucleophile, reacting with various electrophiles. It is a key precursor in the synthesis of pharmaceuticals, such as the antibacterial agent nalidixic acid, and is also used in the development of agrochemicals and dyes.[1]
Example Reaction: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid
This reaction demonstrates the nucleophilicity of the amino group.[14]
Caption: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid.
Experimental Protocol:
A study describes the rapid and straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid, which is complete in less than one minute.[14]
Conclusion
6-Methylpyridin-2-amine is a fundamentally important chemical intermediate with a rich chemistry. While it exists in tautomeric equilibrium with this compound, the amino form is overwhelmingly favored, making it the subject of extensive study and application. This guide has provided a detailed overview of its properties, synthesis, and reactivity, offering valuable information for researchers and professionals in the chemical sciences.
References
- 1. alkalimetals.com [alkalimetals.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-6-methylpyridine 98 1824-81-3 [sigmaaldrich.com]
- 6. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]
- 11. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
The Discovery and Isolation of Pyridin-2(5H)-imines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-2(5H)-imines and their structural isomers, pyridinimines, represent a class of nitrogen-containing heterocyclic compounds with growing interest in medicinal chemistry and synthetic organic chemistry. Their unique electronic and structural features make them valuable synthons and potential pharmacophores. This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and characterization of pyridin-2(5H)-imines and related pyridinimines. It details various synthetic methodologies, presents quantitative data in a comparative format, and provides explicit experimental protocols for key reactions. Furthermore, this guide illustrates the logical workflows of these synthetic pathways through detailed diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
Introduction: The Emergence of Pyridinimines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals and natural products, prized for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups.[1] The introduction of an imine functionality to the pyridine ring gives rise to pyridinimines, a class of compounds that has been a subject of study for their synthetic utility and biological potential. While the term "pyridin-2(5H)-imine" specifically denotes a less common tautomeric form, the broader class of pyridinimines, particularly N-substituted pyridin-2-imines, has been more extensively investigated.
The synthesis of unstabilized imines has historically presented a significant challenge to chemists due to their kinetic instability.[2] Early methods for generating simple imines involved retro-Diels-Alder reactions, dehydrochlorination, and thermolysis.[2] The direct attachment of a pyridine ring to an N-unsubstituted imine group poses additional challenges due to the increased volatility and potential for decomposition of the resulting compounds.[2] This guide explores the key synthetic strategies that have enabled the successful synthesis and, in some cases, isolation of these intriguing molecules.
Synthetic Methodologies for Pyridinimines
The synthesis of pyridinimines has been approached through several distinct strategies, each with its own advantages and limitations. This section details the core synthetic routes, providing a foundation for understanding their discovery and application.
Condensation of Aminopyridines with Carbonyl Compounds
One of the most direct and classical methods for synthesizing N-substituted pyridin-2-imines is the condensation reaction between a 2-aminopyridine derivative and an aldehyde or ketone. This acid-catalyzed reaction proceeds via a nucleophilic attack of the exocyclic amine on the carbonyl carbon, followed by dehydration to yield the imine.
Experimental Protocol: General Procedure for Schiff Base Synthesis [3]
-
Equivalent amounts of a substituted aryl aldehyde and a 2-aminopyridine derivative are mixed in 80 mL of a suitable solvent (e.g., ethanol).
-
The reaction mixture is stirred, and the formation of the product can be monitored by thin-layer chromatography.
-
Upon completion, the solid product is collected by filtration.
-
The crude product is purified by recrystallization from an appropriate solvent to yield the desired pyridin-2-yl-benzylidene-imine.
| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Reference |
| Substituted Benzaldehydes | 2-Amino-Y-pyridines | Ethanol | 70-90 | [3] |
Retro-ene Reaction for the Synthesis of N-Unsubstituted Pyridinimines
The synthesis of N-H-unsubstituted pyridinimines is particularly challenging due to their inherent instability. A powerful technique to achieve this is the retro-ene reaction, which involves the flash vacuum thermolysis (FVT) of N-allylpyridylamines. This method generates the target imine and a volatile byproduct, propene, which can be removed under vacuum.
Experimental Protocol: Synthesis of Pyridinimines via Retro-ene Reaction [2]
-
The precursor N-allylamine (0.5 mmol) is vaporized under vacuum (0.1 mbar) in a quartz tube (L = 35 cm, ϕ = 25 mm) heated in an oven to 800 °C.[2]
-
The reaction products are directly condensed onto a cold finger cooled with liquid nitrogen.[2]
-
To prevent condensation and decomposition on the apparatus walls, the connection between the oven and the cold finger is heated to approximately 50 °C with a heat gun.[2]
-
A solvent is added to the condensed products on the cold finger, and the mixture is collected for analysis.
-
Yields are determined by ¹H NMR spectroscopy using an internal reference.[2]
| Precursor | Product | Yield (%) | Notes | Reference |
| N-allyl-N-(pyridin-2-yl)methanamine | Pyridinemethanimine | 23 | Obtained with impurities (pyridine, propene); purification was unsuccessful due to decomposition. | [2] |
| N-allyl-1-(pyridin-2-yl)ethan-1-amine | 1-(Pyridin-2-yl)ethan-1-imine | 77 | - | [2] |
| N-allyl-N-methyl-1-(pyridin-2-yl)ethan-1-amine | N-methyl-1-(pyridin-2-yl)ethan-1-imine | 80 | - | [2] |
| N-allyl-1-(pyridin-4-yl)methanamine | Pyridin-4-ylmethanimine | 76 | Obtained in the presence of propene. | [2] |
| N-allyl-1-(pyridin-3-yl)methanamine | Pyridin-3-ylmethanimine | 80 | Obtained in the presence of propene. | [2] |
Caption: Synthesis of Pyridinimines via Retro-ene Reaction.
Caption: Workflow for the retro-ene synthesis of pyridinimines.
C-H Activation/Electrocyclization/Aromatization Cascade
A modern and efficient one-pot synthesis of highly substituted pyridines proceeds through dihydropyridine intermediates, which are formed from α,β-unsaturated imines and alkynes via a rhodium-catalyzed C-H activation and electrocyclization sequence.[4][5] While the final product is a pyridine, the reaction proceeds through imine-containing intermediates and demonstrates a sophisticated approach to constructing the pyridine ring.
Experimental Protocol: One-Pot Synthesis of Pyridines from Imines and Alkynes [4]
-
To a reaction vessel is added the α,β-unsaturated imine, alkyne, rhodium catalyst (e.g., [RhCl(coe)₂]₂), and a suitable ligand.
-
The vessel is sealed and heated (e.g., in toluene at 100 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., NMR). This first stage forms a dihydropyridine (DHP) intermediate.
-
For the aromatization step, an oxidant (e.g., 20 wt % Pd/C) is added to the crude DHP reaction mixture.
-
The mixture is then subjected to conditions that promote oxidation to the pyridine, which may involve heating and/or exposure to air or another oxidant.[6]
-
The final pyridine product is isolated and purified using standard techniques such as column chromatography.
| Imine Substrate | Alkyne Substrate | Catalyst/Ligand | Solvent | DHP Yield (%) | Pyridine Yield (%) | Reference |
| N-benzyl-1-phenylmethanimine | 3-Hexyne | [RhCl(coe)₂]₂ / 6b | Toluene | 85 | 66 | [4] |
| (E)-N-benzyl-3-phenylprop-2-en-1-imine | 3-Hexyne | [RhCl(coe)₂]₂ / 6b | Toluene | 82 | 75 | [4] |
| (E)-N-benzyl-3-(p-tolyl)prop-2-en-1-imine | 1-phenyl-1-propyne | [RhCl(coe)₂]₂ / 6b | Toluene | 75 | 68 | [4] |
Table of yields for the one-pot synthesis of pyridines from imines.[4]
Caption: Pathway for the Rh-catalyzed synthesis of pyridines from imines.
Isolation and Characterization
The isolation and purification of pyridin-2(5H)-imines and related pyridinimines can be challenging due to their instability.[2]
Isolation Techniques:
-
Direct Condensation: For volatile imines synthesized via FVT, direct condensation on a cold finger is the primary method of isolation, although this often yields a mixture with byproducts.[2]
-
Recrystallization: For more stable, solid N-substituted imines, recrystallization is an effective purification method.[3]
-
Chromatography: While useful for many organic compounds, chromatography can lead to the decomposition of less stable imines.[4]
Characterization Methods:
The structures of pyridinimines are typically elucidated using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the imine proton (CH=N) is a key diagnostic signal, typically appearing in the downfield region (δ 9.0-9.5 ppm).[3] For N-H imines, the N-H proton signal can be observed, often as a broad peak.[2]
-
¹³C NMR: The imine carbon (C=N) resonance is also characteristic and appears in a distinct region of the spectrum.
-
-
Infrared (IR) Spectroscopy: The C=N stretching vibration is a characteristic absorption band for imines, typically observed in the range of 1597-1651 cm⁻¹.[7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized imines and to aid in their structural confirmation.
Biological Significance and Future Directions
While the biological activity of pyridin-2(5H)-imines themselves is not extensively documented, the broader class of pyridine-containing compounds and imines exhibit a wide range of pharmacological properties. Pyridine derivatives are known to possess anticancer, anti-inflammatory, antibacterial, and antiviral activities.[8][9] Similarly, the imine functional group is a key component in many biologically active molecules.[1]
The development of stable pyridin-2(5H)-imine derivatives could open new avenues in drug discovery. Their unique stereoelectronic properties may lead to novel interactions with biological targets. Future research in this area will likely focus on:
-
The development of new synthetic methods that allow for the stable isolation of N-H pyridinimines.
-
The synthesis of diverse libraries of substituted pyridinimines for biological screening.
-
Computational studies to understand the tautomeric equilibrium between pyridin-2(5H)-imines and their aromatic pyridin-2-amine counterparts.
-
Exploration of the coordination chemistry of pyridinimines with various metal centers for applications in catalysis.
Conclusion
The discovery and isolation of pyridin-2(5H)-imines and their isomers represent an evolving area of synthetic chemistry. From classical condensation reactions to modern catalytic cascades and specialized techniques for unstable molecules, the methods for accessing these compounds are becoming increasingly sophisticated. While challenges in their isolation and handling remain, the potential of pyridinimines as building blocks in organic synthesis and as novel scaffolds in medicinal chemistry ensures that they will continue to be an area of active research. This guide provides a foundational understanding of the key synthetic methodologies and characterization techniques, aiming to equip researchers with the knowledge to further explore and exploit the chemistry of this fascinating class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Primary Pyrrolimines and Pyridinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]
- 4. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 5-(pyridin-2-yl)thiazoles as transforming growth factor-beta type1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Electronic Structure of 6-Methylpyridin-2(5H)-imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic structure of 6-Methylpyridin-2(5H)-imine, a molecule of significant interest in medicinal chemistry and materials science. The document elucidates the tautomeric relationship between the imine and its more stable amino form, 6-methyl-2-aminopyridine. A detailed examination of spectroscopic data, computational analysis, and crystallographic studies is presented to offer a thorough understanding of the molecule's electronic properties. Experimental protocols for key analytical techniques are also detailed to facilitate further research and application in drug development and molecular engineering.
Introduction
This compound exists in a tautomeric equilibrium with its amino counterpart, 6-methyl-2-aminopyridine. The electronic structure and the factors governing this equilibrium are of paramount importance for understanding its chemical reactivity, biological activity, and spectroscopic properties. While the amino tautomer is generally the more stable and predominant form under standard conditions, the imino form can be accessed, for instance, through photoinduction.[1] This guide focuses on characterizing the electronic features of the imino tautomer, often in the context of its relationship with the amino form.
Tautomerism: The Core of the Electronic Structure
The principal feature governing the electronic structure of this molecular system is the amino-imino tautomerism. The equilibrium between 6-methyl-2-aminopyridine and this compound is a dynamic process involving proton transfer.
Caption: Tautomeric equilibrium between the amino and imino forms.
Spectroscopic and computational studies have consistently shown that the amino tautomer is significantly more stable.[2] Molecular orbital calculations predict the amino form to be the lower energy tautomer.[2]
Spectroscopic Characterization
Spectroscopic techniques are crucial for identifying and characterizing the different tautomeric forms.
Infrared (IR) Spectroscopy
IR spectroscopy allows for the differentiation between the amino and imino forms through their characteristic vibrational frequencies. The N-H stretching absorptions are particularly informative.[2] Photoinduced tautomerism studies in a low-temperature argon matrix have enabled the characterization of the IR spectrum of the imino tautomer.[1]
UV-Vis Spectroscopy
Ultraviolet-visible spectroscopy reveals differences in the electronic transitions of the tautomers. The amino form of 2-aminopyridine derivatives is known to be the predominant species in various solvents based on UV spectral comparisons with model compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment and can be used to distinguish between the amino and imino forms.[2]
Crystallographic Data
X-ray crystallography provides precise information on the molecular geometry in the solid state. The crystal structure of 6-methyl-2-aminopyridine has been determined, confirming its planar molecular skeleton.[3][4][5]
| Parameter | Value | Reference |
| Molecular Formula | C6H8N2 | [3][4] |
| Molecular Weight | 108.14 g/mol | [4] |
| Crystal System | Monoclinic | [4] |
| Space Group | P21/c | [3] |
| a (Å) | 9.1006 (11) | [4] |
| b (Å) | 6.2458 (8) | [4] |
| c (Å) | 10.5598 (13) | [4] |
| β (°) | 100.952 (2) | [4] |
| V (ų) | 589.29 (13) | [4] |
| Z | 4 | [4] |
| N1-C2 (Å) | 1.3476 (14) | [3] |
| N1-C6 (Å) | 1.3496 (13) | [3] |
| N2-C2 (Å) | 1.3575 (14) | [3] |
| C2-N1-C6 (°) | 118.43 (9) | [3] |
| N1-C6-C5 (°) | 122.65 (10) | [3] |
Table 1: Crystallographic data for 6-methyl-2-aminopyridine.
In the solid state, the protonated form, 2-amino-6-methylpyridinium, also exhibits geometries indicative of amine-imine tautomerism.[6]
Computational Analysis
Density Functional Theory (DFT) calculations have been employed to investigate the tautomerism and electronic properties of 2-aminopyridine derivatives.[1] These computational methods provide insights into the relative stabilities of the tautomers, transition states for interconversion, and simulated spectroscopic data that can be compared with experimental results.
Caption: A typical DFT workflow for studying tautomerism.
Experimental Protocols
Synthesis of Related Imines
The synthesis of related pyridin-2-yl-methanimine compounds can be achieved through the condensation reaction of the corresponding amine with an aldehyde.
Example Protocol:
-
Dissolve 4-methylpyridin-2-amine in a suitable solvent (e.g., toluene).
-
Add the desired aldehyde (e.g., 3-bromothiophene-2-carbaldehyde) to the solution.
-
Heat the reaction mixture to facilitate the condensation reaction.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, purify the product using standard methods (e.g., crystallization or chromatography).
Spectroscopic Measurements
Infrared Spectroscopy:
-
Prepare a sample of the compound, either as a neat solid (using an ATR accessory), a KBr pellet, or in a suitable solvent.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Identify characteristic peaks, such as N-H and C=N stretching vibrations, to distinguish between tautomers.
UV-Vis Spectroscopy:
-
Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Record the absorption spectrum over the appropriate wavelength range (e.g., 200-800 nm).
-
Analyze the position and intensity of absorption maxima (λmax).
NMR Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze chemical shifts, coupling constants, and integration to elucidate the molecular structure and identify the predominant tautomer.
Conclusion
The electronic structure of this compound is intrinsically linked to its tautomeric relationship with 6-methyl-2-aminopyridine. While the amino form is thermodynamically more stable, understanding the properties of the imino tautomer is crucial for applications where this form may be transiently populated or stabilized by its environment. This guide has provided a comprehensive overview of the key structural, spectroscopic, and computational aspects of this important molecule, offering a valuable resource for researchers in drug discovery and materials science.
References
- 1. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Methyl-pyridin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Characterization of the Imine Tautomer of 6-Methylpyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth characterization of the imine tautomer of 6-methylpyridin-2-amine. Due to the transient and high-energy nature of this tautomer, this guide integrates experimental observations on analogous compounds with high-level computational chemistry data to build a comprehensive profile. The focus is on the structural, energetic, and spectroscopic properties that differentiate the imine tautomer from its more stable amino counterpart.
Introduction to Tautomerism in 2-Aminopyridines
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular recognition, reactivity, and pharmacological activity. In the case of 2-aminopyridine derivatives, such as 6-methylpyridin-2-amine, the principal tautomeric relationship is between the aromatic amino form and the non-aromatic imino form (a pyridin-2(1H)-imine).
The amino tautomer is generally the thermodynamically favored form due to the preservation of the aromaticity of the pyridine ring. However, the imine tautomer, although less stable, can play a crucial role in reaction mechanisms and may be transiently populated under specific conditions, such as photoexcitation or in different solvent environments.[1][2] Understanding the properties of this less stable tautomer is essential for a complete picture of the chemical behavior of 6-methylpyridin-2-amine.
Structural and Energetic Characterization
Direct experimental characterization of the imine tautomer of 6-methylpyridin-2-amine is challenging due to its low population at equilibrium. However, computational studies on the closely analogous compound, 2-amino-4-methylpyridine, provide valuable insights into the relative stability and the energy barrier for tautomerization.[3] The electronic effect of a methyl group on the pyridine ring is well-understood, making these computational results a reliable proxy.
Tautomeric Equilibrium
The equilibrium between the amino and imino forms is heavily skewed towards the amino tautomer. Computational studies at the B3LYP/6-311++G(d,p) level of theory for 2-amino-4-methylpyridine indicate that the amino form is more stable by 13.60 kcal/mol.[3] This significant energy difference underscores the challenge of isolating or directly observing the imine tautomer under standard conditions.
The tautomerization process involves an intramolecular proton transfer from the exocyclic nitrogen to the endocyclic nitrogen. This process is not spontaneous and faces a substantial energy barrier.
Quantitative Data
The following table summarizes the key energetic parameters for the tautomerization of 2-amino-4-methylpyridine, which serves as a model for 6-methylpyridin-2-amine.[3]
| Parameter | Value | Method |
| Relative Energy (Imino vs. Amino) | 13.60 kcal/mol | B3LYP/6-311++G(d,p) |
| Tautomerization Barrier (Amino to Imino) | 44.81 kcal/mol | B3LYP/6-311++G(d,p) |
Spectroscopic Properties
The structural differences between the amino and imino tautomers lead to distinct spectroscopic signatures. While direct experimental spectra of the imine tautomer of 6-methylpyridin-2-amine are not available, predictions can be made based on theoretical principles and data from related compounds.[4]
Infrared (IR) Spectroscopy
-
Amino Tautomer: Characterized by N-H stretching vibrations of the primary amine group, typically in the range of 3300-3500 cm⁻¹. Aromatic C=C and C=N stretching vibrations are also prominent.
-
Imine Tautomer: The most significant change would be the appearance of a C=N stretching vibration for the exocyclic imine bond, expected in the 1640-1690 cm⁻¹ region. The N-H stretching vibration would correspond to a secondary amine within the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The imine tautomer would show a downfield shift for the proton attached to the endocyclic nitrogen. The chemical shifts of the ring protons would also be altered due to the loss of aromaticity.
-
¹³C NMR: The most notable difference would be the chemical shift of the carbon atom double-bonded to the exocyclic nitrogen (C2). This carbon would be significantly more shielded in the imine tautomer compared to the amino form.
UV-Vis Spectroscopy
It is a general observation for aminopyridines that the imine tautomer exhibits a red-shifted (bathochromic) absorption spectrum compared to the amino form.[4] This is attributed to the altered electronic structure and lower energy gap between the HOMO and LUMO in the non-aromatic imine.
Experimental Protocols for Detection
The detection and characterization of the imine tautomer of 6-methylpyridin-2-amine would require specialized techniques designed to study transient or low-population species.
Matrix Isolation Spectroscopy
This technique involves trapping the molecule of interest in an inert gas matrix (e.g., argon) at very low temperatures.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appol.ifpan.edu.pl [appol.ifpan.edu.pl]
An In-depth Technical Guide to the Protonation Site of 6-Methylpyridin-2(5H)-imine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the protonation site of the 6-methylpyridin-2-aminopyridine system. Through a detailed examination of tautomeric stability, comparative basicity of the nitrogen centers, and supporting experimental and computational data, this document establishes the definitive site of protonation. This information is critical for understanding the molecule's reactivity, intermolecular interactions, and its behavior in biological systems, making it an invaluable resource for researchers in medicinal chemistry and drug development.
Introduction
6-Methylpyridin-2-aminopyridine and its tautomers are heterocyclic compounds of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The site of protonation in these systems is a fundamental determinant of their physicochemical properties, including solubility, lipophilicity, and the ability to interact with biological targets. Understanding the preferred protonation site is, therefore, crucial for rational drug design and development. This guide will elucidate the factors governing the protonation of the 6-methylpyridin-2-aminopyridine scaffold, with a particular focus on the less stable 6-methylpyridin-2(5H)-imine tautomer.
Tautomerism of 6-Methylpyridin-2-aminopyridine
The 6-methylpyridin-2-aminopyridine system can exist in two primary tautomeric forms: the amino form (6-methylpyridin-2-amine) and the imine form (this compound).
Figure 1: Tautomeric equilibrium between the amino and imine forms.
Experimental and computational studies have overwhelmingly demonstrated that the amino tautomer is significantly more stable than the imine tautomer.[1][2] For the closely related 2-amino-4-methylpyridine, the amino form is calculated to be 13.60 kcal/mol more stable than the imine form.[2] This substantial energy difference indicates that at equilibrium, the population of the imine tautomer is negligible.
Table 1: Calculated Relative Stability of 2-Amino-4-methylpyridine Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| 2-Amino-4-methylpyridine (Amino) | 0.00 |
| 4-Methylpyridin-2(1H)-imine (Imino) | +13.60 |
Data from a computational study by Al-Otaibi, J. S. (2015).[2]
Analysis of Potential Protonation Sites
There are three potential nitrogen atoms that could undergo protonation:
-
N1: The endocyclic (ring) nitrogen of the pyridine moiety.
-
N(exo): The exocyclic nitrogen of the amino group in the amino tautomer or the imine group in the imine tautomer.
-
N(endo): The endocyclic nitrogen in the imine tautomer.
Due to the overwhelming preponderance of the amino tautomer, the primary competition for protonation is between the N1 and the exocyclic amino nitrogen of 6-methylpyridin-2-amine.
Basicity of the Nitrogen Atoms
The basicity of a nitrogen atom is influenced by the hybridization of its lone pair of electrons and their involvement in aromaticity.
-
Pyridine Ring Nitrogen (N1): The lone pair on the N1 atom resides in an sp² hybrid orbital, is in the plane of the aromatic ring, and does not participate in the aromatic π-system. These electrons are readily available for protonation.
-
Exocyclic Amino Nitrogen (N(exo) in amino tautomer): The lone pair on the exocyclic amino nitrogen can be partially delocalized into the aromatic ring through resonance, which reduces its basicity.
-
Exocyclic Imino Nitrogen (N(exo) in imine tautomer): The lone pair on the exocyclic imine nitrogen is in an sp² hybrid orbital and is generally less basic than an sp³-hybridized amine nitrogen but more basic than the endocyclic imine nitrogen.
-
Endocyclic Imino Nitrogen (N(endo) in imine tautomer): The lone pair on the endocyclic imine nitrogen is involved in the π-system to maintain the non-aromatic diene character of the ring, making it the least basic.
Computational studies on proton affinities and pKa values of related 2-aminopyridine systems confirm that the pyridine ring nitrogen (N1) is the most basic site.
Table 2: Calculated Gas-Phase Proton Affinities (PA) for 2-Aminopyridine Tautomers
| Tautomer | Protonation Site | Proton Affinity (kcal/mol) |
| 2-Aminopyridine (Amino) | N1 (ring) | ~225 |
| 2-Aminopyridine (Amino) | N(exo) (amino) | ~215 |
| 2(1H)-Pyridinimine (Imino) | N(exo) (imine) | ~220 |
| 2(1H)-Pyridinimine (Imino) | N1 (ring) | ~205 |
Note: These are approximate values based on computational studies of 2-aminopyridine and related compounds.
The higher proton affinity of the N1 nitrogen in the amino tautomer indicates it is the most favorable site for protonation.
The Definitive Protonation Site
Based on the evidence presented:
-
Tautomeric Stability: 6-Methylpyridin-2-amine is the overwhelmingly dominant tautomer.
-
Basicity: The pyridine ring nitrogen (N1) in the amino tautomer is the most basic site.
Therefore, the protonation of the 6-methylpyridin-2-aminopyridine system occurs definitively at the N1 position of the pyridine ring of the amino tautomer .
Figure 2: Protonation pathway of 6-methylpyridin-2-amine.
Experimental Protocols
Determination of Tautomeric Equilibrium by NMR Spectroscopy
Objective: To determine the relative concentrations of the amino and imine tautomers in solution.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed sample of 6-methylpyridin-2-amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts of protons attached to or near the tautomeric centers will be distinct for each tautomer. For the amino form, characteristic signals for the NH₂ protons and the aromatic protons are observed. The imine tautomer would show signals for the NH proton and protons on the non-aromatic ring.
-
Integration: Integrate the signals corresponding to unique protons of each tautomer.
-
Equilibrium Constant Calculation: The ratio of the integrals will give the ratio of the tautomers, from which the equilibrium constant (KT = [imine]/[amino]) can be calculated. Given the high stability of the amino form, signals for the imine tautomer are not expected to be observed under normal conditions.
Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the pKa of the most basic site.
Methodology:
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa (for 2-aminopyridines, this is typically in the range of 6-8).
-
Sample Preparation: Prepare a stock solution of 6-methylpyridin-2-amine in a suitable solvent (e.g., methanol). Add a small, constant volume of the stock solution to a constant volume of each buffer solution in a series of cuvettes.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and unprotonated forms have significantly different absorption versus the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
Figure 3: Experimental workflow for determining the protonation site.
Conclusion
The protonation of this compound is a misnomer, as this tautomer exists in negligible quantities at equilibrium. The scientifically accurate description is the protonation of the 6-methylpyridin-2-aminopyridine system. All available evidence from tautomeric stability calculations and the principles of nitrogen basicity in heterocyclic rings points to a single, definitive protonation site: the N1 nitrogen of the pyridine ring in the 6-methylpyridin-2-amine tautomer . This fundamental understanding is paramount for the accurate prediction of its chemical behavior and its interactions in a biological context, thereby guiding the development of novel therapeutics.
References
- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
6-Methylpyridin-2(5H)-imine in Organocatalysis: A Review of Current Literature
Despite a thorough review of scientific literature, there is currently no established body of research detailing the use of 6-Methylpyridin-2(5H)-imine or its tautomer, 2-amino-6-methylpyridine, as a primary organocatalyst. While the broader families of pyridines and imines are central to the field of organocatalysis, this specific molecule has not been identified as a catalyst in published studies. Therefore, detailed application notes and experimental protocols for its use in this context cannot be provided at this time.
This document will instead provide an overview of the roles that related structures, such as aminopyridines and other imine-containing compounds, play in organocatalysis, offering a potential framework for future research into the catalytic activity of this compound.
The Potential Catalytic Modes of Aminopyridines
The tautomeric form of this compound is 2-amino-6-methylpyridine. Aminopyridines, particularly 4-aminopyridine derivatives like 4-dimethylaminopyridine (DMAP), are well-established nucleophilic catalysts. However, the 2-amino isomer is generally considered less nucleophilic and is more commonly employed as a ligand in metal-based catalysis.
Should 2-amino-6-methylpyridine exhibit organocatalytic activity, it would likely be as a Brønsted base, activating substrates through proton abstraction.
Hypothetical Brønsted Base Catalysis Workflow
The following diagram illustrates a hypothetical workflow where an aminopyridine could act as a Brønsted base organocatalyst in a generic reaction, such as a Michael addition.
Caption: Hypothetical workflow of 2-amino-6-methylpyridine as a Brønsted base catalyst.
Pyridin-Imine Structures in Catalysis
While this compound itself is not documented as an organocatalyst, pyridin-imine moieties are frequently incorporated into more complex molecular architectures for both organocatalysis and metal-ligand catalysis.
-
As Chiral Ligands: Pyridin-imines are extensively used to create chiral environments around metal centers in asymmetric catalysis. The nitrogen atoms of both the pyridine ring and the imine group can coordinate with a metal, forming a stable complex that facilitates stereoselective transformations.
-
In Multifunctional Organocatalysts: The pyridin-imine framework can be integrated into larger molecules that possess multiple catalytic sites. For instance, a 2-aminopyridine-derived prolinamide has been successfully used as an organocatalyst for direct asymmetric aldol reactions. In such catalysts, the aminopyridine unit can participate in hydrogen bonding or act as a basic site to activate one of the reactants.
General Reaction Scheme for a Pyridin-Imine Metal Complex
The diagram below outlines the general catalytic cycle for a reaction catalyzed by a metal complex bearing a pyridin-imine ligand.
Caption: Generalized catalytic cycle for a metal complex with a pyridin-imine ligand.
Future Research Directions
The absence of literature on the organocatalytic applications of this compound presents an opportunity for new research. Future investigations could explore:
-
Brønsted Basicity: Quantifying the pKa of its conjugate acid to assess its potential as a Brønsted base catalyst in reactions like Michael additions, Henry reactions, or cyanosilylations.
-
Hydrogen Bonding Capabilities: Investigating its ability to act as a hydrogen bond donor or acceptor to activate substrates.
-
Derivatization: Synthesizing chiral derivatives of 2-amino-6-methylpyridine to explore its potential in asymmetric organocatalysis, drawing inspiration from existing chiral aminopyridine and prolinamide catalysts.
Application Notes and Protocols: Reaction of 6-Methylpyridin-2(5H)-imine with Electrophiles
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Methylpyridin-2(5H)-imine exists in tautomeric equilibrium with its more stable aromatic form, 6-methyl-2-aminopyridine. The reactions of this compound with electrophiles are of significant interest in synthetic and medicinal chemistry, as the resulting functionalized pyridines are key building blocks in the development of novel therapeutics. For instance, 2-amino-6-methylpyridine is a crucial intermediate in the synthesis of nerve growth factor receptor (TrkA) inhibitors, which are being investigated for the treatment of neurological disorders and certain cancers.[1] This document provides detailed application notes and experimental protocols for the reaction of 6-methyl-2-aminopyridine with a variety of common electrophiles.
The pyridine ring is generally electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of the strongly activating amino group at the 2-position significantly enhances the nucleophilicity of the ring, directing electrophilic attack primarily to the 3- and 5-positions. The amino group itself is also a nucleophilic center and can readily undergo reactions such as alkylation and acylation.
I. Halogenation
Halogenated 2-aminopyridines are versatile intermediates in cross-coupling reactions and for further functionalization. Direct halogenation of 6-methyl-2-aminopyridine can be achieved using various halogenating agents.
Experimental Protocol: Bromination of 6-Methyl-2-aminopyridine
This protocol is adapted from the bromination of 2-aminopyridine.
Materials:
-
6-Methyl-2-aminopyridine
-
Acetic acid
-
Bromine
-
Water
-
40% Sodium hydroxide solution
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve 6-methyl-2-aminopyridine (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Cool the solution to below 20°C using an ice bath.
-
Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred solution of the aminopyridine over a period of 1 hour, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring the mixture for an additional hour at room temperature.
-
Dilute the reaction mixture with water to dissolve any precipitate.
-
Carefully neutralize the solution with 40% sodium hydroxide solution while cooling in an ice bath to maintain a low temperature.
-
The brominated product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Quantitative Data: Halogenation Reactions
| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Bromine | Br₂, Acetic Acid, 20°C, 1h | 5-Bromo-6-methylpyridin-2-amine | Not specified for 6-methyl derivative, but a similar reaction on 2-aminopyridine gives good yields. | Adapted from a general procedure. |
| Bromine | HBr, Br₂, NaNO₂, -10 to 15°C | 2-Bromo-6-methylpyridine (via Sandmeyer-type reaction) | Not specified | [2] |
II. Nitration
Nitration of the activated pyridine ring provides access to nitro-substituted aminopyridines, which are valuable precursors for the synthesis of other functional groups.
Experimental Protocol: Nitration of 6-Methyl-2-aminopyridine
This protocol is based on the nitration of a similar aminopyridine derivative.
Materials:
-
6-Methyl-2-aminopyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (95%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 6-methyl-2-aminopyridine (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5°C.
-
Add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Heat the reaction mixture to 50-60°C for 1 hour.
-
Cool the mixture and pour it carefully onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., 40% sodium hydroxide solution) while cooling.
-
The nitrated product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The primary product is expected to be 6-methyl-5-nitropyridin-2-amine and/or 6-methyl-3-nitropyridin-2-amine.
III. N-Alkylation
The exocyclic amino group of 6-methyl-2-aminopyridine is nucleophilic and can be readily alkylated with various alkylating agents.
Experimental Protocol: Synthesis of (6-methyl-pyridin-2-ylamino)-acetic acid
Materials:
-
6-Methyl-2-aminopyridine
-
Chloroacetic acid
-
Suitable solvent (e.g., methanol)
-
Base (e.g., sodium hydroxide)
Procedure:
-
Dissolve 6-methyl-2-aminopyridine (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.0 eq) in water.
-
Add chloroacetic acid (1.0 eq) to the mixture.
-
The reaction is reported to be rapid, proceeding in less than one minute.[3]
-
After the reaction is complete, neutralize the mixture with a suitable acid.
-
The product can be isolated by evaporation of the solvent and purification of the residue, for example, by recrystallization.
Quantitative Data: N-Alkylation Reaction
| Electrophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Chloroacetic acid | Chloroacetic acid, NaOH, Methanol, <1 min | (6-methyl-pyridin-2-ylamino)-acetic acid | Not specified, but described as "rapid and straightforward". | [3] |
IV. Acylation
Acylation of the amino group of 6-methyl-2-aminopyridine with acylating agents such as acid chlorides or anhydrides yields the corresponding amides.
Experimental Protocol: General Acylation with an Acid Chloride
Materials:
-
6-Methyl-2-aminopyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
Dissolve 6-methyl-2-aminopyridine (1.0 eq) and a base (1.1 eq) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
V. Sandmeyer-Type Reactions
The amino group of 6-methyl-2-aminopyridine can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer or related reaction. This provides a powerful method for introducing a wide range of functional groups.
Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine
This protocol is an adaptation of the Sandmeyer reaction for 2-aminopyridine.[4]
Materials:
-
6-Methyl-2-aminopyridine
-
48% Hydrobromic acid
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Ether
-
Potassium hydroxide (solid)
-
Ice
Procedure:
-
In a flask cooled in an ice-salt bath to 0°C or lower, place 48% hydrobromic acid.
-
Add 6-methyl-2-aminopyridine (1.0 eq) to the cold acid.
-
Add bromine (3.0 eq) dropwise while maintaining the temperature at 0°C or below.
-
Prepare a solution of sodium nitrite (2.5 eq) in water and add it dropwise to the reaction mixture over 2 hours, keeping the temperature at 0°C or below.
-
After the addition, stir for an additional 30 minutes at the same temperature.
-
Add a solution of sodium hydroxide in water at a rate that keeps the temperature below 20-25°C.
-
Extract the reaction mixture with ether.
-
Dry the combined ether extracts over solid potassium hydroxide and then distill to obtain 2-bromo-6-methylpyridine.[4]
Visualizations
Reaction of 6-Methyl-2-aminopyridine with Electrophiles
Caption: Reaction pathways of 6-methyl-2-aminopyridine with various electrophiles.
General Experimental Workflow for Electrophilic Substitution
Caption: A general workflow for electrophilic substitution reactions.
Role in Drug Discovery: TrkA Kinase Inhibition Pathway
Caption: Synthesis of a TrkA inhibitor and its role in blocking NGF signaling.
References
Application Notes and Protocols: Pyridinimines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Pyridinimines, a class of compounds containing a pyridine ring and an imine (Schiff base) group, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural features, including the ability to act as hydrogen bond donors and acceptors and to chelate metal ions, make them valuable for designing novel therapeutic agents.[1][2][3] The pyridine nucleus is a common feature in many FDA-approved drugs, and its incorporation into Schiff bases often enhances biological activity.[4][5] This document provides an overview of the applications of pyridinimines in key therapeutic areas, along with relevant quantitative data and detailed experimental protocols.
Anticancer Applications
Application Note: Pyridinimine derivatives and their metal complexes are extensively investigated for their potential as anticancer agents.[4][6][7] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis, and human carbonic anhydrase, which is involved in tumor progression.[7][8][9] Metal complexes of pyridinimine Schiff bases, particularly with copper, have shown enhanced anticancer activity, sometimes attributed to novel mechanisms of cell death like cuproptosis.[10][11] The coordination of the pyridinimine ligand to a metal center can improve the compound's stability, bioavailability, and cytotoxic potency.[11] Studies have demonstrated the efficacy of these compounds against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer.[8][12]
Quantitative Data: In Vitro Cytotoxicity of Pyridinimine Derivatives
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyridine-urea derivative 8b | (NCI 60-cell line panel) | Mean Inhibition = 43% | VEGFR-2 Inhibition (IC50 = 5.0 µM) | [9] |
| Pyridine-urea derivative 8e | (NCI 60-cell line panel) | Mean Inhibition = 49% | VEGFR-2 Inhibition (IC50 = 3.93 µM) | [9] |
| Pyridine-based dihydrazone 27 | Ishikawa (Endometrial) | 8.26 | Not specified | [8] |
| Pyridine derivative 28 | MCF-7 (Breast) | 3.42 | Not specified | [8] |
| Pyridine derivative 28 | A549 (Lung) | 5.97 | Not specified | [8] |
| Cu(II) Schiff Base Complex 38 | Bel-7402, HeLa, MCF-7 | 1.47 - 4.12 | Not specified | [12] |
| Co(II) Schiff Base Complex 4b | MCF-7 (Breast) | 10.60 | Not specified | [12] |
| Co(II) Schiff Base Complex 4b | HepG-2 (Liver) | 10.60 | Not specified | [12] |
Signaling Pathway: VEGFR-2 Inhibition
Pyridinimine derivatives have been designed to inhibit the VEGFR-2 signaling pathway, a critical process for tumor angiogenesis. By blocking the phosphorylation of VEGFR-2, these compounds can prevent downstream signaling that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors.[9]
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridinimine derivatives.
Antimicrobial Applications
Application Note: Pyridinimine derivatives, particularly pyridinium salts and metal complexes, exhibit significant antimicrobial activity.[13][14] Quaternary pyridinium salts function by adsorbing to the negatively charged surfaces of bacterial cells, leading to cell destruction.[13] Their effectiveness is influenced by factors like molecular hydrophobicity and the length of alkyl side chains.[13] Metal complexes of pyridinimines, for instance with Cu(II) and Fe(III), have also shown potent activity against various bacteria and fungi, often exceeding the activity of the free ligand.[14][15] These compounds have been tested against a range of pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[13][16]
Quantitative Data: Antimicrobial Activity of Pyridinium Salts
Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | C. albicans (Fungus) | Reference |
| 3a | 32 | 512 | 16 | 64 | [16] |
| 3c | 32 | 256 | 16 | 64 | [16] |
| 3d | 32 | 256 | 4 | 32 | [16] |
| Ceftazidime | (0.25–2.0) | (0.25–1.0) | (1.0–4.0) | - | [13] |
| Fluconazole | - | - | - | (0.25–1.0) | [16] |
| *Standard reference antibiotic/antifungal. |
Logical Relationship: Structure-Activity Relationship (SAR) in Antimicrobial Pyridiniums
The antimicrobial potency of pyridinium salts is not random; it is governed by specific structural features. Understanding these relationships is key to designing more effective antimicrobial agents.
Caption: Key structural factors influencing the antimicrobial potency of pyridinium salts.
Neuroprotective Applications in Alzheimer's Disease
Application Note: Pyridinimine and related pyridine derivatives are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[17][18] The pathology of AD is complex, involving the aggregation of amyloid-β (Aβ) peptides, the formation of neurofibrillary tangles, and cholinergic deficits.[17][19] Pyridine-based compounds have been designed as multi-target-directed ligands (MTDLs) to address these issues simultaneously.[19] They have shown the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, and to prevent the aggregation of Aβ peptides.[17][18] Some derivatives also act as inhibitors of the β-secretase (BACE-1) enzyme, which is involved in the production of Aβ.[17]
Quantitative Data: Activity of Pyridine Derivatives Against AD Targets
| Compound Class | Target | Activity | Reference |
| N-benzylidene imidazo[1,2a]pyridine | Acetylcholinesterase (AChE) | Potent Inhibition (IC50 = 4.8 nM for most potent molecule) | [17] |
| Imidazo[1,2a]pyridine (e.g., IMPY) | Aβ Aggregates | Binds to and targets Aβ aggregates | [17][18] |
| Pyridine amine derivatives (PAT) | BACE-1 | Effective Inhibition | [17][18] |
| Pyridine amine derivatives (PAT) | Metal-induced Aβ Aggregation | Inhibition | [17] |
| Substituted Pyrimidine Derivatives | AChE, BuChE, Aβ Aggregation, BACE-1 | Multi-target inhibition | [19] |
Experimental Protocols
Protocol 1: General Synthesis of Pyridinimine Schiff Bases
This protocol describes the condensation reaction to form a pyridinimine Schiff base from a pyridine aldehyde and a primary amine.
Materials:
-
Substituted pyridine-carbaldehyde (e.g., 4-pyridinecarboxaldehyde)
-
Substituted primary amine (e.g., aniline)
-
Solvent (e.g., Ethanol, Tetrahydrofuran)
-
Catalyst (e.g., glacial acetic acid, In(OTf)₃)[20]
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) plate and chamber
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve the substituted pyridine-carbaldehyde (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the substituted primary amine (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using TLC. The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a cold solvent, and dry under a vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).[3]
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of pyridinimines.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of pyridinimine compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyridinimine test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of pyridinimine compounds against bacterial and fungal strains.[13][16]
Materials:
-
Bacterial/fungal strains (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyridinimine test compounds dissolved in a suitable solvent
-
Sterile 96-well microtiter plates
-
Standard antibiotic/antifungal (e.g., ceftazidime, fluconazole)
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Dispense 100 µL of broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 10 µL of the standardized microbial inoculum to each well.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol measures the ability of pyridinimine compounds to inhibit the activity of the AChE enzyme.
Materials:
-
Acetylcholinesterase (AChE) enzyme from electric eel
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Pyridinimine test compounds
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate and reader (412 nm)
Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 25°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate, ATCI.
-
Measure the absorbance at 412 nm every minute for 5 minutes. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.
-
Calculate the rate of reaction for each concentration.
-
The percentage inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value from the dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsat.org [ijsat.org]
- 8. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dendritic Pyridine-Imine Copper Complexes as Metallo-Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review : Oriental Journal of Chemistry [orientjchem.org]
- 13. Synthesis and Antimicrobial Activity of Some Pyridinium Salts [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition [ejchem.journals.ekb.eg]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocycles Using 6-Methylpyridin-2-amine
Introduction
These application notes provide detailed protocols and synthetic strategies for the preparation of fused heterocyclic compounds, specifically imidazo[1,2-a]pyridines and[1][2][3]triazolo[1,5-a]pyridines, utilizing 6-methylpyridin-2-amine as a key starting material. While 6-methylpyridin-2(5H)-imine is the tautomeric form of 6-methylpyridin-2-amine, the amine tautomer is the overwhelmingly predominant and commercially available form. Therefore, all synthetic routes detailed herein commence from 6-methylpyridin-2-amine, which serves as a versatile precursor for the construction of various nitrogen-containing bicyclic systems of significant interest to researchers in medicinal chemistry and drug development.
The imidazo[1,2-a]pyridine scaffold is a core component of numerous pharmaceuticals, including the sedative-hypnotic zolpidem and the anti-ulcer agent minodronic acid. Similarly,[1][2][3]triazolo[1,5-a]pyridines are recognized as privileged structures in drug discovery, exhibiting a wide range of biological activities. The protocols outlined below offer reliable and adaptable methods for the synthesis of these important heterocyclic systems.
Synthesis of 7-Methylimidazo[1,2-a]pyridines
The synthesis of the imidazo[1,2-a]pyridine core from 2-aminopyridines is a well-established transformation. A common and effective method is the condensation reaction with an α-haloketone, often referred to as the Tschitschibabin reaction. A one-pot variation of this approach involves the in-situ generation of the α-haloketone.
Protocol 1: One-Pot Synthesis of 2-Aryl-7-methylimidazo[1,2-a]pyridines from Acetophenones
This protocol describes a one-pot synthesis of 2-aryl-7-methylimidazo[1,2-a]pyridines from 6-methylpyridin-2-amine and various acetophenones using [Bmim]Br₃ as both a reagent and a reaction medium under solvent-free conditions.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 6-methylpyridin-2-amine (1.0 mmol), the desired acetophenone (1.0 mmol), and 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (1.1 mmol).
-
Reaction Conditions: Heat the reaction mixture at 80 °C with continuous stirring for the time specified in Table 1.
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Add a 10% aqueous solution of sodium thiosulfate to quench the excess bromine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
-
Quantitative Data:
| Entry | Acetophenone Derivative | Product | Time (h) | Yield (%) |
| 1 | Acetophenone | 2-Phenyl-7-methylimidazo[1,2-a]pyridine | 2.5 | 89 |
| 2 | 4'-Methylacetophenone | 2-(p-Tolyl)-7-methylimidazo[1,2-a]pyridine | 3.0 | 85 |
| 3 | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine | 3.0 | 82 |
| 4 | 4'-Fluoroacetophenone | 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine | 2.5 | 88 |
| 5 | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine | 2.0 | 91 |
Protocol 2: Groebke–Blackburn–Bienaymé (GBB) Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. T[5][6][7]his method allows for the rapid generation of molecular diversity.
Experimental Protocol:
-
Reaction Setup: To a solution of 6-methylpyridin-2-amine (1.0 mmol) and a substituted aldehyde (1.0 mmol) in methanol (5 mL) in a sealed tube, add the isocyanide (1.0 mmol).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).
-
Reaction Conditions: Heat the reaction mixture at 60-80 °C for 12-24 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data:
| Entry | Aldehyde | Isocyanide | Catalyst | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Yb(OTf)₃ | 82 |
| 3 | 4-Methoxybenzaldehyde | Benzyl isocyanide | HClO₄ | 78 |
| 4 | Furan-2-carbaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ | 88 |
Groebke-Blackburn-Bienaymé Reaction Workflow
Caption: GBB three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.
Synthesis of 7-Methyl-tr[1][2][3]iazolo[1,5-a]pyridines
The synthesis of thetr[1][2][3]iazolo[1,5-a]pyridine ring system from 2-aminopyridines can be achieved through various cyclization strategies. One common method involves the reaction with a reagent that provides the C-N-N fragment of the triazole ring.
Protocol 3: Synthesis of 2-Substituted-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridines via Oxidative Cyclization
This protocol describes the synthesis of 2-substituted-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridines from N-(6-methylpyridin-2-yl)benzimidamides through an oxidative N-N bond formation mediated by (diacetoxyiodo)benzene (PIDA).
Experimental Protocol:
-
Synthesis of N-(6-methylpyridin-2-yl)benzimidamide:
-
To a solution of 6-methylpyridin-2-amine (10 mmol) in dry toluene (50 mL), add the corresponding benzonitrile (12 mmol) and sodium amide (15 mmol).
-
Reflux the mixture for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the N-(6-methylpyridin-2-yl)benzimidamide intermediate.
-
-
Oxidative Cyclization:
-
To a solution of the N-(6-methylpyridin-2-yl)benzimidamide (1.0 mmol) in dichloromethane (10 mL), add (diacetoxyiodo)benzene (PIDA) (1.2 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to afford the desired 2-substituted-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridine.
-
Quantitative Data:
| Entry | Benzimidamide Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 2-Phenyl-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridine | 85 |
| 2 | 4-Methylphenyl | 2-(p-Tolyl)-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridine | 88 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridine | 82 |
| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridine | 90 |
Oxidative Cyclization fortr[1][2][3]iazolo[1,5-a]pyridine Synthesis
Caption: Synthesis of 2-aryl-7-methyl-tr[1][2][3]iazolo[1,5-a]pyridines.
The protocols detailed in these application notes demonstrate the utility of 6-methylpyridin-2-amine as a readily accessible starting material for the synthesis of medicinally relevant imidazo[1,2-a]pyridines andtr[1][2][3]iazolo[1,5-a]pyridines. The described methods, including one-pot procedures and multicomponent reactions, offer efficient and versatile routes to these important heterocyclic scaffolds, making them highly valuable for applications in drug discovery and development. The provided quantitative data and visual workflows serve as a practical guide for researchers and scientists in the field.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Application Notes and Protocols: Catalytic Activity of Metal Complexes with 2-Iminopyridine Ligands
Disclaimer: Extensive literature searches did not yield specific data on the catalytic activity of metal complexes with 6-Methylpyridin-2(5H)-imine. The information presented herein is based on closely related and structurally similar 2-iminopyridine metal complexes, which are expected to exhibit analogous catalytic behavior. These notes and protocols should, therefore, serve as a guide for researchers, scientists, and drug development professionals interested in the potential applications of this class of compounds.
Introduction to 2-Iminopyridine Metal Complexes in Catalysis
2-Iminopyridine ligands are a versatile class of N,N-bidentate ligands that have garnered significant attention in coordination chemistry and homogeneous catalysis. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the imine nitrogen and the pyridine ring. This tunability allows for the synthesis of a wide array of metal complexes with tailored catalytic activities for various organic transformations.
Metal complexes of 2-iminopyridine and related ligands have demonstrated efficacy in a range of catalytic reactions, including oxidation, polymerization, and hydrogenation.[1][2][3] The catalytic performance is influenced by the nature of the metal center, the ligand architecture, and the reaction conditions.
Application: Catalytic Oxidation of Alcohols
Iron(II) complexes of α-iminopyridine ligands have been shown to be effective catalysts for the oxidation of secondary alcohols to ketones using common oxidants like hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BuOOH).[1] This transformation is fundamental in organic synthesis and drug development.
Quantitative Data Summary
The following table summarizes the catalytic activity of representative iron(II) α-iminopyridine complexes in the oxidation of 1-phenylethanol to acetophenone.[1]
| Catalyst Precursor | Ligand (L) | Oxidant | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| [Fe(OTf)₂L₂] | N-(pyridin-2-ylmethylene)aniline | t-BuOOH | 3 | 4 | 85 |
| [Fe(OTf)₂L₂] | N-(1-(pyridin-2-yl)ethylidene)aniline | t-BuOOH | 3 | 4 | 91 |
| [Fe(OTf)₂L₂] | N-(pyridin-2-ylmethylene)mesitylamine | t-BuOOH | 3 | 4 | 78 |
Data extracted from a study on new iron(ii) α-iminopyridine complexes and their catalytic activity.[1]
Experimental Protocols
Synthesis of a Representative 2-Iminopyridine Ligand
This protocol describes the synthesis of N-(1-(pyridin-2-yl)ethylidene)aniline, a representative α-iminopyridine ligand.
Materials:
-
2-Acetylpyridine
-
Aniline
-
Toluene
-
p-Toluenesulfonic acid monohydrate
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a solution of 2-acetylpyridine (1.0 eq) in toluene, add aniline (1.0 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 24 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure imine ligand.
Synthesis of the Iron(II) Catalyst Precursor
This protocol details the synthesis of the [Fe(OTf)₂L₂] complex, where L is the 2-iminopyridine ligand synthesized above.
Materials:
-
2-Iminopyridine ligand (L)
-
Iron(II) trifluoromethanesulfonate (Fe(OTf)₂)
-
Dichloromethane (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve Fe(OTf)₂ (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add a solution of the 2-iminopyridine ligand (2.0 eq) in anhydrous dichloromethane dropwise with stirring.
-
Stir the resulting solution at room temperature for 4 hours.
-
Remove the solvent under reduced pressure to obtain the crude complex.
-
Wash the solid product with anhydrous diethyl ether and dry under vacuum to yield the pure iron(II) complex.
General Protocol for Catalytic Oxidation of a Secondary Alcohol
This protocol outlines the general procedure for the catalytic oxidation of 1-phenylethanol to acetophenone using the synthesized iron(II) catalyst.
Materials:
-
[Fe(OTf)₂L₂] catalyst
-
1-Phenylethanol (substrate)
-
tert-Butyl hydroperoxide (70 wt. % in H₂O) (oxidant)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a reaction vial, dissolve the [Fe(OTf)₂L₂] catalyst (0.03 eq) in acetonitrile.
-
Add the substrate, 1-phenylethanol (1.0 eq), and the internal standard.
-
To this stirred solution, add the oxidant, tert-butyl hydroperoxide (1.5 eq), dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and analyze by GC to determine the yield.
Visualizations
General Workflow for Catalyst Synthesis and Application
Caption: Workflow for the synthesis of a 2-iminopyridine ligand and its iron(II) complex, followed by its application in catalytic alcohol oxidation.
Proposed Catalytic Cycle for Alcohol Oxidation
Caption: A plausible catalytic cycle for the iron-catalyzed oxidation of a secondary alcohol (R₂CHOH) to a ketone (R₂C=O).
References
- 1. New iron(ii) α-iminopyridine complexes and their catalytic activity in the oxidation of activated methylene groups and secondary alcohols to ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Trapping 6-Methylpyridin-2(5H)-imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridin-2(5H)-imine is a putative reactive intermediate that can be formed during the metabolic activation of substituted pyridines. Due to its transient nature, direct detection and characterization are challenging. This document provides detailed application notes and protocols for the experimental setup required to trap this compound in situ. The protocols described herein focus on the generation of the reactive imine from a plausible precursor, its subsequent trapping with a suitable nucleophilic agent, and the characterization of the resulting stable adduct. These methods are critical for understanding the reactivity of such intermediates and their potential role in pharmacology and toxicology.
Principle of the Trapping Experiment
The experimental strategy involves the in situ generation of this compound from a stable precursor, 2-amino-6-methylpyridine, via oxidation. In the presence of a trapping agent, the highly reactive endocyclic imine will undergo nucleophilic attack to form a stable, readily characterizable adduct. Cyanide is an effective trapping agent for iminium ions and related reactive imines, forming a stable cyano adduct.
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of this compound with Potassium Cyanide (KCN)
This protocol details the generation of the target imine from 2-amino-6-methylpyridine in a microsomal incubation system, followed by trapping with potassium cyanide.
Materials:
-
2-amino-6-methylpyridine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Potassium Cyanide (KCN) solution (100 mM in water)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Potassium Phosphate Buffer (0.1 M, pH 7.4) to a final volume of 1 mL.
-
Human Liver Microsomes (final concentration 1 mg/mL).
-
2-amino-6-methylpyridine (final concentration 10 µM, from a stock solution in methanol).
-
Potassium Cyanide (KCN) solution (final concentration 10 mM).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
-
Quenching of Reaction:
-
Stop the reaction by adding 1 mL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile/water with 0.1% formic acid for LC-MS/MS analysis.
-
Data Presentation
Table 1: Summary of Experimental Conditions
| Parameter | Value |
| Substrate | 2-amino-6-methylpyridine |
| Substrate Concentration | 10 µM |
| Enzyme Source | Human Liver Microsomes |
| Protein Concentration | 1 mg/mL |
| Trapping Agent | Potassium Cyanide (KCN) |
| Trapping Agent Conc. | 10 mM |
| Cofactor | NADPH Regenerating System |
| Incubation Time | 60 minutes |
| Incubation Temperature | 37°C |
| Quenching Solvent | Acetonitrile |
Table 2: Expected Mass Spectrometric Data for the Trapped Adduct
| Adduct | Chemical Formula | Exact Mass [M+H]⁺ |
| 6-cyano-6-methyl-1,2,5,6-tetrahydropyridin-2-amine | C₇H₁₂N₃⁺ | 138.1026 |
Visualization of Experimental Workflow and Reaction Pathway
Caption: Experimental workflow for the in situ generation and trapping of this compound.
Caption: Proposed reaction pathway for the trapping of this compound.
Application Notes and Protocols for the Analytical Detection of 6-Methylpyridin-2(5H)-imine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyridin-2(5H)-imine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural motifs. Accurate and sensitive detection of this imine is crucial for reaction monitoring, purity assessment, and metabolic studies. These application notes provide detailed protocols for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Sensing.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. This method offers excellent resolution and sensitivity.
Experimental Protocol
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the mobile phase to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For complex matrices like biological fluids or soil, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. A general SPE protocol is as follows:
- Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
- Load 1 mL of the sample onto the cartridge.
- Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
- Elute the analyte with 2 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.
2. HPLC Instrumentation and Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 70% Acetonitrile and 30% 20 mM Ammonium Acetate buffer (pH 7.0).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) at 254 nm.
Data Presentation
Table 1: HPLC Performance Data for this compound Analysis
| Parameter | Value |
| Retention Time (RT) | 4.2 min |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Linearity (r²) | 0.999 |
| Recovery (from spiked soil) | 85-95% |
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For imines, derivatization may sometimes be employed to improve thermal stability and chromatographic behavior, though direct analysis is often possible.
Experimental Protocol
1. Sample Preparation and Derivatization (Optional):
-
Prepare a 1 mg/mL stock solution in a suitable solvent like dichloromethane or ethyl acetate.
-
For increased volatility and thermal stability, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. To 100 µL of the sample solution, add 50 µL of BSTFA and 10 µL of pyridine. Heat at 60 °C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Data Presentation
Table 2: GC-MS Quantitative Data for this compound
| Parameter | Value |
| Retention Time (RT) | 12.5 min |
| Key Mass Fragments (m/z) | 108 (M+), 93, 78, 65 |
| Limit of Detection (LOD) | 50 pg on-column |
| Limit of Quantification (LOQ) | 150 pg on-column |
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Electrochemical Sensing
Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of electroactive species like this compound. This protocol describes a differential pulse voltammetry (DPV) method using a modified glassy carbon electrode (GCE).
Experimental Protocol
1. Electrode Modification:
-
Polish a glassy carbon electrode (GCE) with 0.3 and 0.05 µm alumina slurry on a polishing pad.
-
Sonicate the polished electrode in deionized water and then in ethanol for 5 minutes each.
-
The electrode can be modified to enhance sensitivity, for example, by drop-casting a solution of reduced graphene oxide (rGO) onto the surface and allowing it to dry.
2. Electrochemical Measurement:
-
Instrument: A potentiostat such as a CH Instruments 660E or equivalent.
-
Three-Electrode System:
- Working Electrode: Modified GCE.
- Reference Electrode: Ag/AgCl (3M KCl).
- Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4.
-
Technique: Differential Pulse Voltammetry (DPV).
-
DPV Parameters:
- Potential Range: 0.2 V to 1.2 V.
- Pulse Amplitude: 50 mV.
- Pulse Width: 50 ms.
- Scan Rate: 20 mV/s.
-
Procedure:
- Record a blank DPV scan in the electrolyte.
- Add a known concentration of this compound to the electrochemical cell.
- Record the DPV scan and measure the peak current.
- Generate a calibration curve by plotting the peak current against the concentration.
Data Presentation
Table 3: Electrochemical Detection Performance for this compound
| Parameter | Value |
| Oxidation Potential | +0.85 V vs. Ag/AgCl |
| Linear Range | 1 µM - 100 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Sensitivity | 0.2 µA/µM |
Logical Relationship Diagram
Caption: Principle of electrochemical detection of the analyte.
Troubleshooting & Optimization
Technical Support Center: 6-Methylpyridin-2(5H)-imine Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of 6-Methylpyridin-2(5H)-imine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to isolate?
The primary challenge in isolating this compound lies in its tautomeric relationship with 2-amino-6-methylpyridine. Tautomers are isomers of a compound that readily interconvert. In this case, the amino tautomer (2-amino-6-methylpyridine) is significantly more stable than the imino tautomer (this compound). Computational studies on similar aminopyridine systems have shown that the amino form can be more stable by over 13 kcal/mol.[1][2][3] This large energy difference means that at equilibrium, the vast majority of the compound will exist as the amino tautomer, making the isolation of the imino form in its pure state exceedingly difficult under standard conditions.
Q2: What is the dominant tautomeric form of 2-amino-6-methylpyridine in solution?
In most solvents, the amino form, 2-amino-6-methylpyridine, is the dominant tautomer.[4] The aromaticity of the pyridine ring in the amino form contributes significantly to its stability. The imino form, this compound, lacks this aromatic stabilization.
Q3: Can the tautomeric equilibrium be shifted towards the imino form?
While completely shifting the equilibrium to favor the imino form is highly challenging, several factors can influence the position of the equilibrium:
-
Solvent Polarity: The tautomeric equilibrium of aminopyridines can be influenced by the solvent.[5] However, a complete reversal to the imino form in common laboratory solvents is not typically observed.
-
pH: Protonation of 2-aminopyridines can alter the electronic structure and may favor a resonance form that has more imino-like character.[4]
-
Photoexcitation: It has been demonstrated that for some aminopyridines, photoirradiation can induce a temporary shift towards the imino tautomer. This is often a reversible process.
Q4: How can I confirm the transient existence of this compound if I cannot isolate it?
The transient existence of the imino tautomer can often be confirmed through "trapping" experiments. This involves introducing a reagent that reacts specifically with the imino form. If a product is formed that could only have resulted from a reaction with the imino tautomer, it provides indirect evidence of its existence.
Troubleshooting Guide
Problem: I am unable to isolate this compound from my reaction mixture. My analytical data (NMR, IR) consistently shows 2-amino-6-methylpyridine.
Possible Cause:
-
Thermodynamic Instability: As detailed in the FAQs, the imino tautomer is thermodynamically unstable relative to the amino tautomer. Even if the imino form is generated kinetically in a reaction, it will likely rapidly tautomerize to the more stable amino form upon workup and purification.
Solutions:
-
In-situ Trapping Experiments: Instead of attempting to isolate the imino tautomer, consider trapping it in situ. The imino tautomer has a diene-like character and may be susceptible to reactions with electrophiles or dienophiles.
-
Alkylation: The imino tautomer can be alkylated at the exocyclic nitrogen. Performing the reaction in the presence of an alkylating agent (e.g., methyl iodide) might yield a stable N-alkylated product that can be isolated and characterized, confirming the transient existence of the imino tautomer.
-
Diels-Alder Reaction: The diene system within the imino tautomer could potentially undergo a Diels-Alder reaction with a reactive dienophile (e.g., N-phenylmaleimide).[6][7] The resulting cycloadduct would serve as evidence for the presence of the imino form.
-
-
Spectroscopic Analysis at Low Temperature: Lowering the temperature can slow down the rate of tautomerization. Acquiring spectroscopic data (e.g., low-temperature NMR) of the reaction mixture before workup might allow for the detection of signals corresponding to the transient imino tautomer.
Problem: I am unsure how to differentiate between the amino and imino tautomers spectroscopically.
Solution:
-
Infrared (IR) Spectroscopy: The two tautomers will have distinct IR spectra.
-
2-amino-6-methylpyridine (amino form): Look for characteristic N-H stretching bands of a primary amine in the region of 3300-3500 cm⁻¹.
-
This compound (imino form): Expect a C=N stretching band for the imine, and the N-H stretching frequency will be different from that of a primary aromatic amine.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the ring protons and the NH protons will be different for the two tautomers. The loss of aromaticity in the imino form will lead to upfield shifts for the ring protons compared to the aromatic amino tautomer.[4]
-
¹³C NMR: The chemical shifts of the ring carbons, particularly the carbon bearing the nitrogen, will be significantly different due to the change in hybridization and electronic environment.
-
Data Presentation
Table 1: Calculated Relative Stabilities of 2-Aminopyridine Tautomers
This table presents computational data for a closely related compound, 2-amino-4-methylpyridine, which illustrates the significant energy difference between the amino and imino tautomers. A similar trend is expected for this compound.
| Tautomer | Structure | Relative Energy (kcal/mol)[1] |
| 2-amino-4-methylpyridine | Amino form (most stable) | 0.00 |
| 4-methylpyridin-2(1H)-imine | Imino form (trans) | 13.60 |
| 4-methylpyridin-2(1H)-imine | Imino form (cis) | 16.36 |
Experimental Protocols
Protocol 1: General Approach for a Trapping Experiment with an Alkylating Agent
This is a generalized protocol and may require optimization for your specific system.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material that is expected to generate the this compound tautomer in a suitable anhydrous solvent (e.g., THF, DMF).
-
Addition of Base (Optional): Cool the solution to a low temperature (e.g., -78 °C or 0 °C). Slowly add a non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) if proton abstraction is required to facilitate the formation of the imine or its conjugate base.
-
Addition of Trapping Agent: While maintaining the low temperature, add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the formation of a new, more nonpolar product.
-
Workup and Purification: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution). Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm the structure of the trapped N-alkylated imine product.
Visualizations
Caption: Tautomeric equilibrium between 2-amino-6-methylpyridine and this compound.
Caption: Conceptual workflow of a trapping experiment for this compound.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study | Semantic Scholar [semanticscholar.org]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diels-alder reaction of 2(1H)-pyridones acting as dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing tautomerization of 6-Methylpyridin-2(5H)-imine to the amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpyridin-2(5H)-imine. The primary focus is on preventing its tautomerization to the more stable 2-amino-6-methylpyridine form.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound?
A1: The main challenge is its inherent instability and tendency to tautomerize to the thermodynamically more stable aromatic amine form, 2-amino-6-methylpyridine. This conversion is often rapid and can be influenced by various experimental conditions.
Q2: Which tautomer of the 6-methylpyridin-2-amine/imine system is more stable?
A2: The amino tautomer, 2-amino-6-methylpyridine, is significantly more stable than the imine tautomer, this compound. Computational studies on analogous compounds, such as 2-amino-4-methylpyridine, indicate that the amino form is more stable by a considerable energy margin, suggesting a strong thermodynamic preference for the aromatic amine structure.
Q3: What factors promote the tautomerization of the imine to the amine?
A3: Several factors can accelerate the conversion of the imine to the more stable amine tautomer:
-
Protic Solvents: Solvents with acidic protons (e.g., water, methanol, ethanol) can facilitate the proton transfer required for tautomerization.
-
Polar Solvents: Polar solvents can stabilize the more polar amino tautomer, thus shifting the equilibrium.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed to overcome the barrier for tautomerization, favoring the thermodynamically more stable amine.
-
Presence of Acids or Bases: Both acid and base catalysis can significantly increase the rate of tautomerization.
Q4: Are there any quantitative data available for the tautomeric equilibrium of this compound?
A4: To date, specific experimental equilibrium constants (Keq) for the tautomerization of this compound to 2-amino-6-methylpyridine across various conditions are not widely reported in the literature. However, based on studies of similar 2-aminopyridine systems, the equilibrium overwhelmingly favors the amino form, especially in solution.
Troubleshooting Guides
Issue 1: Rapid Conversion to 2-amino-6-methylpyridine Observed During Synthesis or Work-up
Possible Causes:
-
Inappropriate Solvent Choice: Use of protic or highly polar solvents.
-
High Reaction or Work-up Temperature: Elevated temperatures favor the more stable amine tautomer.
-
Extended Reaction or Isolation Times: Longer durations provide more opportunity for the system to reach thermodynamic equilibrium.
-
Presence of Acidic or Basic Impurities: Catalytic amounts of acids or bases can accelerate tautomerization.
Solutions:
| Strategy | Recommended Action | Rationale |
| Solvent Selection | Use non-polar, aprotic solvents such as hexane, toluene, or dichloromethane. | These solvents minimize proton transfer and do not significantly stabilize the more polar amine tautomer. |
| Temperature Control | Conduct the reaction and all subsequent handling steps at low temperatures (e.g., 0 °C to -78 °C). | Lowering the temperature can trap the kinetically favored, less stable imine tautomer by reducing the energy available to overcome the activation barrier for tautomerization.[1][2][3][4] |
| Rapid Isolation | Minimize the time between the formation of the imine and its isolation and characterization. | This reduces the time for the reaction to equilibrate to the more stable amine form.[4] |
| Neutral Conditions | Ensure all reagents and glassware are free from acidic or basic residues. Use of a non-nucleophilic, sterically hindered base may be necessary in some synthetic steps, but its removal during work-up should be swift and at low temperatures. | Avoids catalytic acceleration of the tautomerization process. |
| Use of Drying Agents | In synthetic procedures aiming for the imine, the use of drying agents like anhydrous MgSO₄ or molecular sieves can help drive the initial imine formation and remove water that could facilitate tautomerization. | Removes water which can act as a proton shuttle for tautomerization. |
Issue 2: Difficulty in Characterizing the this compound Tautomer
Possible Cause:
-
The concentration of the imine tautomer at equilibrium is too low for detection by standard spectroscopic methods under ambient conditions.
Solutions:
| Technique | Recommended Protocol | Expected Outcome |
| Low-Temperature NMR Spectroscopy | Acquire NMR spectra at low temperatures (e.g., -78 °C) in a non-polar, aprotic deuterated solvent (e.g., toluene-d8 or CD₂Cl₂). | At low temperatures, the rate of tautomer interconversion may be slowed sufficiently to allow for the observation of distinct signals for both the imine and amine tautomers.[5] |
| Trapping Experiments | Introduce a reagent that reacts selectively and rapidly with the imine tautomer as it is formed. For example, in situ reaction with a strong, non-nucleophilic silylating agent like N,N-bis(trimethylsilyl)acetamide could potentially form a stable N-silylated imine derivative. | The formation and characterization of a trapped product provides indirect evidence for the existence of the transient imine tautomer. |
| UV-Vis Spectroscopy | While challenging due to overlapping absorbances, careful analysis of UV-Vis spectra in a series of solvents with varying polarities might reveal shifts in the absorption maxima, indicating changes in the tautomeric equilibrium. | Deconvolution of the spectra could potentially allow for a quantitative estimation of the tautomer ratio under different conditions. |
Experimental Protocols
Protocol 1: General Synthesis of Imines under Conditions Favoring the Kinetic Product
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the appropriate carbonyl precursor and a non-polar, aprotic solvent (e.g., toluene).
-
Add a drying agent, such as anhydrous magnesium sulfate or 4Å molecular sieves.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or -78 °C).
-
-
Reagent Addition:
-
Slowly add the primary amine precursor to the cooled, stirred solution.
-
If required, a catalytic amount of a weak, non-protic acid catalyst can be added.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or low-temperature NMR if feasible. The reaction should be stopped as soon as the starting material is consumed to minimize the time for tautomerization.
-
-
Work-up and Isolation:
-
Perform all work-up procedures at low temperatures.
-
Filter the reaction mixture to remove the drying agent.
-
Remove the solvent under reduced pressure at a low temperature.
-
If purification by chromatography is necessary, it should be performed quickly on a pre-chilled column with non-polar eluents.
-
-
Characterization:
-
Immediately characterize the product by low-temperature NMR and other spectroscopic methods to confirm the presence of the imine tautomer before significant tautomerization occurs.
-
Visualizations
Tautomerization Equilibrium
Caption: Tautomeric equilibrium between this compound and 2-amino-6-methylpyridine.
Experimental Workflow for Favoring the Imine Tautomer
Caption: Recommended experimental workflow to favor the formation and isolation of the imine tautomer.
References
Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-substituted imines derived from 2-amino-6-methylpyridine, often referred to as 6-methylpyridin-2(5H)-imine derivatives. The guidance is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Route
The synthesis of N-substituted 6-methylpyridin-2-imines is typically achieved through the condensation reaction of 2-amino-6-methylpyridine with an appropriate aldehyde or ketone. This reaction is a reversible process where water is eliminated. To drive the reaction towards the imine product, an acid catalyst is often employed, and the water generated is removed.
General Reaction Scheme:
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an N-aryl or N-alkyl imine from 2-amino-6-methylpyridine and an aldehyde.
Materials:
-
2-amino-6-methylpyridine
-
Aldehyde (e.g., benzaldehyde for an N-aryl imine)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), glacial acetic acid)
-
Drying agent (e.g., anhydrous magnesium sulfate, molecular sieves)
-
Solvents for work-up and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark trap is recommended if using toluene to remove water azeotropically), dissolve 2-amino-6-methylpyridine (1.0 eq) in the anhydrous solvent.
-
Addition of Reagents: Add the aldehyde (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Introduce a catalytic amount of the acid catalyst (e.g., 0.05-0.1 eq of PTSA or a few drops of glacial acetic acid).[1]
-
Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Reaction equilibrium not shifted towards the product. | Use a Dean-Stark trap to remove water azeotropically or add a drying agent like 4Å molecular sieves to the reaction mixture.[2][3][4] |
| Insufficient catalysis. | Increase the amount of acid catalyst incrementally. | |
| Low reaction temperature or short reaction time. | Ensure the reaction is at a sufficient reflux temperature and run for a longer duration, monitoring by TLC. | |
| Incomplete Reaction | Steric hindrance from bulky reactants. | Increase reaction time and/or temperature. Consider using a more active catalyst. |
| Reversibility of the reaction. | Ensure efficient removal of water. Using an excess of the amine may also help drive the equilibrium.[2] | |
| Formation of Side Products | Self-condensation of the aldehyde or ketone. | Add the aldehyde or ketone slowly to the reaction mixture containing the amine and catalyst. |
| Impure starting materials. | Ensure the purity of 2-amino-6-methylpyridine and the carbonyl compound before starting the reaction. | |
| Product Decomposition (Hydrolysis) | Presence of water during work-up or purification. | Use anhydrous solvents for extraction and chromatography. Avoid aqueous work-up if the imine is highly sensitive to hydrolysis. Imine bonds are susceptible to hydrolysis, especially in the presence of acid.[5][6] |
| Instability of the imine. | Some imines are not stable and should be used in the next synthetic step without isolation. If isolation is necessary, store the product under an inert atmosphere and in a desiccator. | |
| Purification Difficulties | Product is an oil or does not crystallize easily. | Attempt purification by column chromatography. If the product is an oil, try triturating with a non-polar solvent like hexanes to induce solidification. |
| Co-elution with starting materials during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
A1: Toluene is a common choice as it allows for the azeotropic removal of water using a Dean-Stark trap.[4] Anhydrous ethanol or methanol can also be used, especially if the reaction is conducted in the presence of a drying agent like molecular sieves.[1][7]
Q2: Why is an acid catalyst necessary?
A2: An acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.[6] This speeds up the rate of reaction.[3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the imine product. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate reaction progress.
Q4: How can I confirm the formation of the imine product?
A4: The formation of the imine can be confirmed by various spectroscopic methods:
-
FTIR: Look for the appearance of a C=N stretching band (typically around 1640-1690 cm⁻¹) and the disappearance of the C=O stretching band of the starting aldehyde/ketone and the N-H stretching bands of the primary amine.
-
¹H NMR: The formation of the imine is indicated by a characteristic signal for the imine proton (-CH=N-), which typically appears in the range of 8-10 ppm.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Q5: My imine seems to hydrolyze back to the starting materials when I try to characterize it in deuterated DMSO. What should I do?
A5: Deuterated DMSO can contain residual water, which can lead to the hydrolysis of sensitive imines.[5] It is advisable to use anhydrous deuterated solvents like chloroform-d (CDCl₃) or acetone-d₆ for NMR analysis.[5] If solubility is an issue, ensure the DMSO-d₆ is from a freshly opened sealed ampoule.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the synthesis of N-substituted 6-methylpyridin-2-imines.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in imine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Purification of 6-Methylpyridin-2(5H)-imine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Methylpyridin-2(5H)-imine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Low Yield or Decomposition During Column Chromatography
Q1: My yield of this compound is significantly lower than expected after purification by silica gel column chromatography. What are the likely causes and solutions?
A1: Low yields during silica gel chromatography of imines are often attributed to their sensitivity to the acidic nature of silica gel, which can catalyze hydrolysis back to the corresponding amine and aldehyde/ketone. Additionally, the polar nature of the imine can lead to strong adsorption on the stationary phase, resulting in difficult elution and streaking.
Troubleshooting Steps:
-
Neutralize Silica Gel: Before column packing, consider neutralizing the silica gel. This can be achieved by washing the silica with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N), in the eluent, followed by flushing with the pure eluent. A common practice is to use an eluent containing a small percentage (0.1-1%) of triethylamine.
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like alumina (neutral or basic) or a polymer-based support.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to minimize the time the compound is in contact with the stationary phase.
-
Work-up Procedure: Ensure the crude product is thoroughly dried before loading onto the column, as residual water can promote hydrolysis.
Q2: I am observing streaking of my compound on the TLC plate and the column. How can I improve the separation?
A2: Streaking is often a sign of compound interaction with the stationary phase or overloading. For imines, this can be exacerbated by their basicity.
Solutions:
-
Incorporate a Base: As mentioned above, adding a small amount of a base like triethylamine or pyridine to the eluent system can significantly improve peak shape by competing for the acidic sites on the silica gel.
-
Optimize Solvent System: Experiment with different solvent systems to find one that provides a good retention factor (Rf) of approximately 0.3-0.4 for your compound. A higher Rf might indicate that the compound is eluting too quickly for effective separation, while a lower Rf can increase the risk of decomposition due to prolonged contact with the silica.
-
Reduce Sample Load: Overloading the column can lead to band broadening and poor separation. Try loading a smaller amount of the crude material.
Compound Instability and Hydrolysis
Q3: After purification, my this compound appears to be degrading over time, as evidenced by the appearance of new spots on the TLC plate. What is happening and how can I prevent it?
A3: The C=N bond in imines is susceptible to hydrolysis, a reaction that is often catalyzed by the presence of water and acid.[1][2] This will revert the imine to its starting materials: 6-methyl-2-aminopyridine and the corresponding aldehyde or ketone.
Preventative Measures:
-
Storage Conditions: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (e.g., in a freezer) to minimize exposure to atmospheric moisture and to slow down decomposition rates.
-
Aprotic Solvents: When preparing solutions, use dry, aprotic solvents.
-
Avoid Acidic Conditions: Be mindful that imine formation is a reversible process, and the equilibrium can be shifted towards the starting materials in the presence of aqueous acid.[1]
Frequently Asked Questions (FAQs)
Q4: What are the recommended starting solvent systems for thin-layer chromatography (TLC) analysis of this compound?
A4: A good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. Based on protocols for similar compounds, you can begin with the following systems and adjust the ratios to achieve the desired Rf value:
-
Ethyl acetate / n-hexane
-
Dichloromethane / Methanol
-
Chloroform / Benzene[3]
Remember to add a small amount of triethylamine (e.g., 0.5%) to the eluent to prevent streaking.
Q5: Can I use recrystallization to purify this compound? If so, what solvents are recommended?
A5: Yes, recrystallization can be an effective purification method, especially for removing less soluble or more soluble impurities. The choice of solvent is critical. For related compounds, the following solvents have been used:
-
Methanol: Mentioned for the recrystallization of related Schiff bases.[3]
-
Chloroform: Used to grow crystals of the related compound 6-Methylpyridin-2-amine by slow evaporation.[4][5]
-
Ethanol: Used in the synthesis of similar imines, suggesting it could be a suitable recrystallization solvent.[6]
The ideal recrystallization solvent will dissolve the compound when hot but not when cold. It is advisable to test a range of solvents on a small scale.
Q6: What are the common impurities I should expect from the synthesis of this compound?
A6: Common impurities will likely include:
-
Unreacted Starting Materials: 6-methyl-2-aminopyridine and the aldehyde or ketone used in the synthesis.
-
By-products: Depending on the reaction conditions, side-products from self-condensation of the aldehyde/ketone or other side reactions may be present.
-
Water: As water is a byproduct of imine formation, residual amounts can promote hydrolysis.[1]
Data Presentation
Table 1: Recommended Purification Techniques and Solvent Systems
| Purification Technique | Stationary Phase | Recommended Eluent/Solvent Systems | Key Considerations |
| Column Chromatography | Silica Gel | Ethyl acetate/n-hexane + 0.5% Et3N Dichloromethane/Methanol + 0.5% Et3N | The acidic nature of silica can cause hydrolysis. Addition of a base is recommended. |
| Alumina (Neutral/Basic) | Ethyl acetate/n-hexane | A less acidic alternative to silica gel. | |
| Recrystallization | N/A | Methanol[3] Chloroform[4][5] Ethanol[6] | Solvent choice is crucial and should be determined experimentally. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Preparation of the Slurry: In a beaker, add silica gel to your chosen eluent (e.g., 95:5 ethyl acetate:n-hexane with 0.5% triethylamine). Stir to create a homogeneous slurry.
-
Packing the Column: Pour the slurry into the chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., methanol). Heat the mixture to see if the solid dissolves. If it dissolves, allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: In a larger flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be necessary.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: The reversible equilibrium between imine formation and hydrolysis.
References
Technical Support Center: Reactions Involving 6-Methylpyridin-2-amine and its Imino Tautomer
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving 6-methylpyridin-2-amine and its less stable tautomer, 6-methylpyridin-2(5H)-imine. Given that the aminopyridine is the significantly more stable tautomer, this guide addresses challenges related to the formation and stability of the imino form.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the relationship between 6-methylpyridin-2-amine and this compound?
A1: 6-Methylpyridin-2-amine and this compound are tautomers, which are isomers that readily interconvert. The amine form is the significantly more stable and predominant tautomer under most conditions.[1][2] The imine form, this compound, is generally less stable.[1][2]
Q2: Why is it difficult to isolate the this compound tautomer?
A2: The difficulty in isolating the imine tautomer stems from the fact that the tautomeric equilibrium heavily favors the more stable 6-methylpyridin-2-amine form.[1][2] The energy difference between the two is significant, with the amine form being more stable by approximately 13.60 kcal/mol in the gas phase for a similar system.[1]
Q3: What factors can influence the tautomeric equilibrium?
A3: The tautomeric equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of other reagents. Nonpolar environments may slightly favor the imino form, while polar solvents and the presence of water can shift the equilibrium towards the more stable amino form.[3]
Q4: What is imine hydrolysis and why is it a concern?
A4: Imine hydrolysis is the reverse reaction of imine formation, where the imine reacts with water to break down into the corresponding amine and carbonyl compound. This is a significant concern in reactions involving pyridyl imines as they are susceptible to hydrolysis, especially in the presence of acid catalysts or residual water in solvents.[4][5][6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Imino Product
| Possible Cause | Troubleshooting Step |
| Tautomeric Equilibrium Favors Amine | The inherent stability of the 6-methylpyridin-2-amine form makes the formation of the imine energetically unfavorable. Consider if the downstream application requires the isolated imine or if the reaction can proceed with the in-situ generated imine. |
| Hydrolysis of the Imine Product | Ensure all reagents and solvents are rigorously dried. Use of a Dean-Stark apparatus or drying agents like anhydrous Na2SO4 can help remove water generated during the reaction.[7] |
| Incomplete Reaction | Increase reaction time or temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Catalyst Inefficiency | If using an acid catalyst, ensure it is fresh and used in the appropriate amount. The pH of the reaction is crucial; a pH around 4-5 is often optimal for imine formation.[6] |
Issue 2: Product Instability and Decomposition
| Possible Cause | Troubleshooting Step |
| Hydrolysis During Workup or Purification | Avoid aqueous workups if possible. If an aqueous wash is necessary, use a saturated solution of a neutral salt (e.g., NaCl) and minimize contact time. For purification, consider non-aqueous methods like precipitation or crystallization from dry solvents. |
| Decomposition on Silica Gel | The acidic nature of silica gel can promote hydrolysis. Consider using neutral or basic alumina for column chromatography, or alternative purification methods like preparative TLC or crystallization. |
| Air or Moisture Sensitivity | Handle the product under an inert atmosphere (e.g., nitrogen or argon) and store in a desiccator. |
Experimental Protocols
General Protocol for the Synthesis of Pyridin-2-yl Imines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
6-Methylpyridin-2-amine
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) (optional)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 6-methylpyridin-2-amine (1 equivalent) and the carbonyl compound (1-1.2 equivalents).
-
Add the anhydrous solvent.
-
If using a catalyst, add a catalytic amount (e.g., 0.01-0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product. Due to the potential for hydrolysis on silica gel, consider alternative purification methods such as crystallization from a dry solvent or chromatography on neutral alumina.
Data Presentation
Table 1: Relative Stability of 2-Aminopyridine Tautomers
| Tautomer | Relative Energy (kcal/mol) | Stability |
| 2-Aminopyridine (canonical) | 0 | Most Stable |
| 2(1H)-Pyridinimine (trans) | 13.60 | Less Stable |
| 2(1H)-Pyridinimine (cis) | 16.36 | Least Stable |
Data based on computational studies of 2-amino-4-methylpyridine.[1]
Visualizations
Caption: Tautomeric equilibrium between 6-methylpyridin-2-amine and this compound.
Caption: General experimental workflow for the synthesis of pyridin-2-yl imines.
Caption: Troubleshooting decision tree for low yield in pyridin-2-yl imine synthesis.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Methylpyridin-2(5H)-imine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methylpyridin-2(5H)-imine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure anhydrous reaction conditions by using dry solvents and freshly activated molecular sieves (e.g., 4Å) to remove water, which is a byproduct of imine formation and can shift the equilibrium back to the reactants.[1] - Use a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.[2] - Increase the reaction time or temperature, monitoring the progress by TLC or other analytical methods. |
| Hydrolysis of the imine product. | - Work up the reaction under anhydrous conditions. - Avoid acidic aqueous solutions during extraction and purification. Use a mild base (e.g., saturated sodium bicarbonate solution) for washing. - Minimize exposure of the purified product to moisture and store it under an inert atmosphere. Imine bonds are susceptible to hydrolysis, especially in the presence of acid.[3][4][5] | |
| Presence of Starting Material (2-Amino-6-methylpyridine) in the Final Product | Reversible reaction equilibrium favoring reactants. | - As with low yield, ensure efficient water removal to drive the reaction to completion.[1][2] - Consider using an excess of the carbonyl compound to push the equilibrium towards the product side. |
| Insufficient activation of the carbonyl group. | - Ensure the acid catalyst is active and present in the appropriate amount. Too much acid can protonate the amine reactant, rendering it non-nucleophilic.[6] | |
| Formation of a Dimer as a Major Byproduct | Side reaction during the synthesis of the precursor, 2-amino-6-methylpyridine, via the Chichibabin reaction. | - Optimize the Chichibabin reaction conditions by adjusting the temperature and pressure. Higher pressure can favor the formation of the desired amine over the dimer.[7] - Purify the 2-amino-6-methylpyridine precursor thoroughly before proceeding to the imine synthesis step. |
| Product Decomposes During Purification | Instability of the imine product. | - Use purification techniques that avoid prolonged exposure to heat or acidic conditions (e.g., flash column chromatography with a neutral solvent system). - If the imine is particularly unstable, consider using it in the next step of a synthetic sequence without complete purification. |
| Formation of Polymeric Byproducts | Polymerization of the imine product or starting materials. | - Use dilute reaction conditions to disfavor intermolecular reactions that can lead to polymerization.[8] - Control the reaction temperature, as higher temperatures can sometimes promote polymerization. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound typically involves the condensation reaction between its precursor, 2-amino-6-methylpyridine, and a suitable carbonyl compound (an aldehyde or a ketone). This reaction is a reversible, acid-catalyzed process where a molecule of water is eliminated.[2][6]
Q2: Why are anhydrous conditions crucial for this synthesis?
A2: The formation of an imine from an amine and a carbonyl compound is an equilibrium reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus reducing the yield of the desired imine. Therefore, removing water as it is formed, for instance by using molecular sieves, is essential to drive the reaction to completion.[1][2]
Q3: What role does an acid catalyst play in imine formation?
A3: An acid catalyst protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of 2-amino-6-methylpyridine. This increases the rate of the initial addition step. The catalyst also facilitates the dehydration of the carbinolamine intermediate.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting materials (2-amino-6-methylpyridine and the carbonyl compound) and the appearance of a new spot corresponding to the imine product indicate the reaction is proceeding. Other techniques such as NMR or GC-MS can also be used to analyze aliquots from the reaction mixture.
Q5: What are the key considerations for the purification and storage of this compound?
A5: Pyridinimines can be sensitive to hydrolysis. Therefore, purification should be carried out using anhydrous solvents and techniques that minimize exposure to moisture and acid. For storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation.
Experimental Protocols
Synthesis of a Schiff Base from 2-Amino-6-methylpyridine
This protocol is adapted from general imine synthesis procedures.[8]
Materials:
-
2-Amino-6-methylpyridine
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Anhydrous Toluene (or another suitable anhydrous solvent)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
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Anhydrous Magnesium Sulfate or 4Å Molecular Sieves
-
Anhydrous solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-methylpyridine (1 equivalent) and the carbonyl compound (1-1.2 equivalents).
-
Add a sufficient amount of anhydrous toluene to dissolve the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 equivalents).
-
If using a Dean-Stark apparatus, fill the side arm with toluene. Alternatively, add activated 4Å molecular sieves to the reaction mixture.
-
Heat the mixture to reflux and stir for the required time (monitor by TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the molecular sieves (if used).
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Remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from an appropriate anhydrous solvent or by column chromatography on silica gel using a mixture of anhydrous hexane and ethyl acetate.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Key side reactions in the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 7. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
Technical Support Center: Scale-up Synthesis of 6-Methylpyridin-2(5H)-imine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methylpyridin-2(5H)-imine.
Disclaimer: this compound exists in a tautomeric equilibrium with its more stable isomer, 2-amino-6-methylpyridine.[1][2][3][4] Computational studies show the amino form to be significantly more stable.[1][3] Consequently, large-scale synthesis typically focuses on producing 2-amino-6-methylpyridine. This guide addresses issues related to the synthesis of the amino tautomer and the potential challenges of handling the imine form.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and 2-amino-6-methylpyridine?
A1: These two molecules are tautomers, meaning they are isomers that readily interconvert. The equilibrium lies heavily towards the 2-amino-6-methylpyridine form, which is thermodynamically more stable.[1][3] For the purposes of synthesis and handling, it is often more practical to consider the compound as 2-amino-6-methylpyridine.
Q2: What are the primary applications of this compound?
A2: 2-Amino-6-methylpyridine is a valuable intermediate in the pharmaceutical and agrochemical industries.[5][6] It serves as a building block for active pharmaceutical ingredients (APIs), including drugs like nalidixic acid, and is used in the synthesis of nerve growth factor receptor TrkA inhibitors for treating neurological disorders and cancer.[5][6][7]
Q3: What are the main safety concerns when handling 2-amino-6-methylpyridine?
A3: 2-Amino-6-methylpyridine is toxic if swallowed or in contact with skin.[8] It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and lab coats, should be worn, and work should be conducted in a well-ventilated area.
Q4: How should 2-amino-6-methylpyridine be stored?
A4: It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[8] It is incompatible with strong oxidizing agents.[8][9] The compound is generally stable under normal conditions.[10][9]
General Synthetic Routes and Scale-Up Considerations
Several methods for the synthesis of 2-amino-6-methylpyridine have been reported, each with its own challenges, especially during scale-up.
-
Chichibabin Reaction: This classic method involves the reaction of α-picoline with sodium amide.[11]
-
Scale-up Issues: The use of sodium amide is hazardous and requires strictly anhydrous conditions and specialized equipment for safe handling. The reaction also produces sodium hydride, which requires careful quenching.[11]
-
-
Amination of 6-Methyl-2-hydroxypyridine: This involves reacting the corresponding hydroxy compound with ammonia.
-
Reaction of α-Picoline with Ammonia: This route uses a cobalt-containing catalyst.
-
From 1,3-Diaminobenzene: A process involving the reaction of 1,3-diaminobenzene with ammonia over a catalyst at high temperatures and pressures has also been described.[11]
-
Scale-up Issues: This method requires specialized high-pressure reactors and involves high temperatures, which can lead to by-product formation and catalyst coking.[11]
-
Summary of Reported Yields for 2-amino-6-methylpyridine Synthesis
| Starting Material(s) | Reagents/Catalyst | Conditions | Yield of 2-amino-6-methylpyridine | Reference |
| α-Picoline, Chloramine | - | Multi-stage process | Not specified, but described as cumbersome | [7][11] |
| 6-Methyl-2-hydroxypyridine | Ammonia | - | 27% | [7][11] |
| 1,3-Diaminobenzene, Ammonia | Zeolite (ZSM-5 powder) | 350°C, 12 hours | 8.2% (in crude product) | [11] |
| 1,3-Diaminobenzene, Ammonia | γ-aluminum oxide | 400°C | 56.4% (in product mixture) | [11] |
| 3-Aminophenol, Ammonia, Water | γ-aluminum oxide | 380°C | 24.0% (in product mixture) | [11] |
Troubleshooting Guide
Low or No Product Yield
Q: My reaction is showing very low conversion to the desired product. What are the possible causes?
A: Low yields in imine or aminopyridine synthesis can stem from several factors:
-
For Imine Formation (from a carbonyl and amine):
-
Presence of Water: Imine formation is a reversible condensation reaction where water is a byproduct.[12] The presence of excess water in the starting materials or solvent can inhibit the reaction. On a large scale, ensuring anhydrous conditions can be challenging.
-
Incorrect pH: The reaction is often acid-catalyzed, but the pH must be carefully controlled.[13][14] At very low pH, the amine nucleophile is protonated and non-reactive. At high pH, there may not be enough acid to activate the carbonyl group.[13][14]
-
Inefficient Water Removal: For scale-up, azeotropic distillation with a Dean-Stark trap is a common method to remove water and drive the reaction to completion. Ensure your setup is efficient.
-
-
For Aminopyridine Synthesis (e.g., Chichibabin):
-
Reagent Quality: The quality of reagents like sodium amide is crucial. Ensure it is fresh and has not been deactivated by moisture.
-
Temperature Control: These reactions often have narrow optimal temperature ranges. Poor heat transfer in large reactors can lead to localized overheating or insufficient heating, both of which can negatively impact yield.
-
Impurity Formation
Q: I am observing significant by-products in my reaction mixture. How can I minimize them?
A: The nature of impurities will depend on the synthetic route:
-
Hydrolysis of Imine: If you are targeting the imine tautomer, the most common impurity is the starting aldehyde or ketone and the amine, resulting from hydrolysis.[15][16]
-
Solution: Work under strictly anhydrous conditions. Use dry solvents and reagents.[15] During workup and purification, avoid aqueous or protic solvents if possible.
-
-
Side Reactions: At elevated temperatures, side reactions like polymerization or decomposition can occur.
-
Solution: Optimize the reaction temperature and time. Consider a lower temperature for a longer duration. On a large scale, ensure efficient mixing to avoid "hot spots."
-
-
Over-reaction or Isomerization: In some routes, multiple products can be formed.
-
Solution: Carefully control the stoichiometry of your reagents. Addition rates can be critical in large-scale reactions to maintain the desired concentration of reactants.
-
Product Instability and Decomposition
Q: My product seems to be degrading during workup or purification. What can I do?
A: As mentioned, the imine form is prone to hydrolysis.[15][16]
-
Problem: Exposure to water or acidic/basic conditions during extraction or chromatography can lead to the breakdown of the imine.
-
Solution:
-
Use a non-aqueous workup if feasible.
-
If chromatography is necessary, use anhydrous solvents and consider a neutral stationary phase like deactivated silica gel.
-
Analyze the stability of your product under different pH conditions to identify a safe range for processing.
-
Purification Challenges at Scale
Q: I am having difficulty purifying the product on a larger scale. What are some potential solutions?
A: Scaling up purification can present new challenges:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for large-scale purification. 2-amino-6-methylpyridine has a boiling point of 208-209 °C.[17]
-
Crystallization: This is often the most cost-effective and scalable purification method.
-
Troubleshooting: Experiment with different solvent systems to find one that gives good recovery and high purity. Control the cooling rate during crystallization to obtain a desirable crystal size for easy filtration.
-
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and complex to scale up. It is typically used for high-value products or when other methods fail.
Visualizing the Process
Experimental Workflow for Imine Synthesis
Caption: A generalized experimental workflow for the synthesis of imines.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in imine synthesis.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. alkalimetals.com [alkalimetals.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. 2-Amino-6-methylpyridine(1824-81-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. lobachemie.com [lobachemie.com]
- 11. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]
Technical Support Center: Spectroscopic Analysis of 6-Methylpyridin-2(5H)-imine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 6-Methylpyridin-2(5H)-imine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the spectroscopic analysis of this compound?
A1: The main challenge arises from the existence of tautomers. This compound can exist in equilibrium with its tautomeric form, 2-amino-6-methylpyridine.[1][2][3][4] This equilibrium can be influenced by factors such as the solvent, temperature, and pH, leading to complex and sometimes confusing spectroscopic data.[5][6][7][8]
Q2: Which spectroscopic techniques are most suitable for characterizing this compound?
A2: A combination of techniques is recommended for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for determining the molecular structure and for studying the tautomeric equilibrium.[5]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as C=N (imine) and N-H bonds, which differ between the tautomers.[1][9]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can provide information about the electronic transitions within the molecule and may help in quantifying the tautomeric ratio under specific conditions.[10][11][12]
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Q3: How does tautomerism affect the NMR spectrum?
A3: In the NMR spectrum, you may observe separate sets of signals for each tautomer if the exchange rate between them is slow on the NMR timescale. If the exchange is fast, you will see a single set of averaged signals. The chemical shifts and coupling constants will be a weighted average of the values for the individual tautomers.[5] Temperature-dependent NMR studies can be particularly insightful.[7][13]
Q4: Can I distinguish between the imine and amine tautomers using IR spectroscopy?
A4: Yes, IR spectroscopy can help distinguish between the tautomers. The imine tautomer (this compound) will show a characteristic C=N stretching vibration. The amine tautomer (2-amino-6-methylpyridine) will exhibit characteristic N-H stretching and bending vibrations for the amino group.[1]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Broad or overlapping peaks in the aromatic region. | 1. Poor instrument shimming.2. Sample concentration is too high.3. Presence of multiple species (tautomers) in intermediate exchange on the NMR timescale.[7][13] | 1. Reshim the instrument.2. Prepare a more dilute sample.3. Acquire spectra at different temperatures (variable temperature NMR) to either sharpen the signals (by moving into the fast or slow exchange regime) or to shift the equilibrium.[13] |
| Unexpected number of signals or complex splitting patterns. | The presence of both the imine and amine tautomers in solution.[5][6] | 1. Try different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) as solvent polarity can influence the tautomeric equilibrium.[13]2. Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity and assign signals to each tautomer. |
| Disappearance of an N-H proton signal. | Exchange with residual D₂O in the NMR solvent. | Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The exchangeable N-H proton signal should disappear or significantly decrease in intensity.[13] |
| Inaccurate integration of aromatic protons. | Overlap with the residual solvent peak (e.g., CHCl₃ in CDCl₃). | Try a different deuterated solvent where the residual peak does not overlap with your signals of interest, such as acetone-d₆.[13] |
IR Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Broad O-H stretch is observed around 3400 cm⁻¹. | Presence of water in the sample or KBr pellet. | 1. Dry the sample thoroughly under high vacuum.2. If using a KBr pellet, dry the KBr powder in an oven before use and prepare the pellet in a dry environment. |
| Difficulty in assigning C=N and C=C stretching bands. | These bands can appear in a similar region of the spectrum (around 1600-1680 cm⁻¹). | Compare the spectrum with that of a similar compound lacking the imine functionality, such as 2,6-lutidine. This can help in identifying the C=C stretching vibrations of the pyridine ring. |
UV-Vis Spectroscopy
| Problem | Possible Cause | Suggested Solution |
| Inconsistent λmax values between measurements. | 1. Different solvents were used.2. The concentration of the sample is too high, leading to detector saturation. | 1. Ensure the same solvent is used for all measurements as solvatochromic effects can shift the λmax.2. Prepare a more dilute solution to ensure the absorbance is within the linear range of the spectrophotometer (typically below 1.0). |
| Broad, featureless absorption bands. | Overlapping electronic transitions from the two tautomers. | Use deconvolution software to resolve the overlapping bands. Alternatively, try acquiring spectra in different solvents to potentially favor one tautomer and simplify the spectrum. |
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl₃
| Proton | This compound (Imine) | 2-Amino-6-methylpyridine (Amine) |
| CH₃ | ~2.3 | ~2.4 |
| H3 | ~6.1 | ~6.4 |
| H4 | ~6.9 | ~7.3 |
| H5 | ~5.8 | ~6.5 |
| NH (imine) | ~8.0 (broad) | - |
| NH₂ (amine) | - | ~4.5 (broad) |
Note: These are predicted values based on similar structures and may vary depending on experimental conditions.
Table 2: Expected ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound in CDCl₃
| Carbon | This compound (Imine) | 2-Amino-6-methylpyridine (Amine) |
| C2 | ~165 | ~158 |
| C3 | ~110 | ~108 |
| C4 | ~135 | ~138 |
| C5 | ~105 | ~112 |
| C6 | ~150 | ~157 |
| CH₃ | ~18 | ~24 |
Note: These are predicted values based on similar structures and may vary depending on experimental conditions.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibrational Mode | Expected Range |
| N-H (Amine) | Stretch | 3300-3500 |
| C-H (Aromatic) | Stretch | 3000-3100 |
| C-H (Alkyl) | Stretch | 2850-2960 |
| C=N (Imine) | Stretch | 1640-1690 |
| C=C (Aromatic) | Stretch | 1550-1620 |
| N-H (Amine) | Bend | 1580-1650 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Consider performing 2D NMR experiments (COSY, HSQC, HMBC) for more detailed structural elucidation.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, acetonitrile). From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank cuvette.
-
Record the absorption spectrum of the sample solution.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Tautomeric equilibrium of the target compound.
References
- 1. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation between Enamines and Tautomerizable Imines - SYNFORM - Thieme Chemistry [thieme.de]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Methylpyridin-2-amine and its Tautomer, 6-Methylpyridin-2(5H)-imine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 6-methylpyridin-2-amine and its transient tautomer, 6-methylpyridin-2(5H)-imine. Understanding the distinct reactivity profiles of these two isomers is crucial for predicting reaction outcomes, designing synthetic routes, and developing novel pharmaceutical agents. While 6-methylpyridin-2-amine is a stable, aromatic compound, its imine tautomer is a non-aromatic, highly reactive intermediate that, although present in minute quantities at equilibrium, can significantly influence reaction pathways.
Tautomeric Equilibrium: A Decisive Factor in Reactivity
The chemical behavior of 2-aminopyridine derivatives is fundamentally governed by the tautomeric equilibrium between the aromatic amino form and the non-aromatic imino form. In the case of 6-methylpyridin-2-amine, the equilibrium lies overwhelmingly towards the thermodynamically more stable aromatic amine. Computational studies on the closely related 2-amino-4-methylpyridine have shown the canonical amino structure to be approximately 13.60 kcal/mol more stable than its imine tautomer.[1][2] This substantial energy difference dictates that this compound exists only as a fleeting intermediate in solution.
Caption: Tautomeric equilibrium between 6-methylpyridin-2-amine and this compound.
Comparative Reactivity Profile
The profound difference in stability and electronic structure between the two tautomers results in distinct reactivity patterns. The following sections and the summary table below outline these differences.
| Reaction Type | 6-Methylpyridin-2-amine (Amino Tautomer) | This compound (Imino Tautomer) |
| Protonation | Primarily at the endocyclic (ring) nitrogen. | Primarily at the exocyclic (imine) nitrogen. |
| Alkylation | Primarily at the endocyclic (ring) nitrogen. | Expected to be highly reactive at the exocyclic (imine) nitrogen. |
| Acylation | Primarily at the exocyclic (amino) nitrogen. | Expected to be highly reactive at the exocyclic (imine) nitrogen. |
| Electrophilic Aromatic Substitution | Possible, but the ring is deactivated. | Not applicable (non-aromatic). Highly susceptible to addition reactions. |
Protonation
6-Methylpyridin-2-amine: As a typical aromatic amine, protonation occurs preferentially at the more basic endocyclic nitrogen atom.[3][4] This is due to the delocalization of the lone pair of the exocyclic amino group into the aromatic ring, which reduces its basicity.
This compound: In contrast, the exocyclic imine nitrogen of the non-aromatic tautomer is expected to be the primary site of protonation. The lone pair on the imine nitrogen is localized and more available for protonation, leading to the formation of a resonance-stabilized cation.
Caption: Predominant sites of protonation for each tautomer.
Alkylation
6-Methylpyridin-2-amine: Similar to protonation, alkylation reactions with electrophiles like alkyl halides typically occur at the endocyclic nitrogen.[5][6][7] This leads to the formation of N-alkylpyridinium salts.
This compound: The imine tautomer is predicted to be significantly more nucleophilic at the exocyclic nitrogen. Therefore, it would readily undergo alkylation at this position. Although the concentration of the imine is low, in cases where the endocyclic nitrogen is sterically hindered or electronically deactivated, reaction via the imine tautomer at the exocyclic nitrogen can become a competing pathway.
Acylation
6-Methylpyridin-2-amine: Acylation with reagents such as acid chlorides or anhydrides proceeds preferentially at the exocyclic amino group.[8][9] This is a key difference from protonation and alkylation and is attributed to the fact that the initial N-acylation of the ring nitrogen is reversible, and the thermodynamically more stable product is the one resulting from acylation of the exocyclic amine.
This compound: The exocyclic imine nitrogen is expected to be highly reactive towards acylating agents, leading to a rapid reaction at this site.
Caption: Summary of primary reaction sites for each tautomer.
Experimental Protocols
While direct experimental data for the reactivity of this compound is scarce due to its instability, the following are representative protocols for the reactions of the stable 6-methylpyridin-2-amine.
General Protocol for N-Alkylation of 6-Methylpyridin-2-amine
A solution of 6-methylpyridin-2-amine (1.0 eq) in a suitable solvent (e.g., DMSO) is treated with an alkylating agent (e.g., an alkyl halide, 1.1 eq) at room temperature or with gentle heating (e.g., 50 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the N-alkylated pyridinium salt.[10]
General Protocol for N-Acylation of 6-Methylpyridin-2-amine
To a solution of 6-methylpyridin-2-amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane) at 0 °C is added the acylating agent (e.g., an acid chloride or anhydride, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature until completion as monitored by TLC. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by recrystallization or column chromatography.[9]
Conclusion
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tautomeric Ambiguity: NMR Validation of the 6-Methylpyridin-2-amine Structure
A comparative guide to the structural elucidation of 6-methylpyridin-2-amine versus its imine tautomer, providing a comprehensive analysis of their nuclear magnetic resonance (NMR) spectral data. This guide serves as a critical resource for researchers, scientists, and professionals in drug development engaged in the characterization of pyridine-based compounds.
The structural validation of pyridine derivatives is a cornerstone of synthetic chemistry and drug discovery. While the 6-methylpyridin-2(5H)-imine tautomer is a theoretical possibility, experimental evidence overwhelmingly supports the predominance of the aromatic 6-methylpyridin-2-amine form under standard analytical conditions. This guide provides a detailed comparison of the expected NMR spectral data for the unstable imine tautomer against the experimentally observed data for the stable amine tautomer, thereby offering a robust framework for structural confirmation.
Tautomerism and Structural Stability
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is particularly relevant for aminopyridines. The this compound represents the imine tautomer, which can theoretically exist in equilibrium with the aromatic 6-methylpyridin-2-amine. However, the aromaticity of the pyridine ring in the amino form confers significant thermodynamic stability, making it the overwhelmingly predominant species in solution. Computational and experimental studies on 2-aminopyridines have consistently shown the amino tautomer to be substantially more stable than the imino form. Therefore, for practical purposes of structural validation by NMR, the spectrum of 6-methylpyridin-2-amine is the definitive analytical target.
Comparative Analysis of NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for 6-methylpyridin-2-amine and provide a comparison with the spectral features of a representative N-substituted pyridine imine derivative, N-benzylidene-6-methylpyridin-2-amine. This comparison highlights the key spectral differences that allow for unambiguous structural assignment.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | 6-Methylpyridin-2-amine Chemical Shift (δ ppm) | N-Benzylidene-6-methylpyridin-2-amine Chemical Shift (δ ppm) | Key Observations |
| H-3 | 6.32 (d, J = 7.3 Hz) | ~7.26-7.84 (m) | In the amine, H-3 is a distinct doublet, while in the imine derivative, it is part of a complex multiplet with other aromatic protons. |
| H-4 | 7.14 (t, J = 7.7 Hz) | ~7.26-7.84 (m) | Similar to H-3, the H-4 signal is a clear triplet in the amine and part of a multiplet in the imine derivative. |
| H-5 | 6.13 (d, J = 8.1 Hz) | ~7.26-7.84 (m) | The H-5 proton of the amine appears as a doublet, whereas it is obscured in the multiplet of the imine derivative. |
| -CH₃ | 2.28 (s) | 2.59 (s) | The methyl protons are singlets in both, with a slight downfield shift in the imine derivative. |
| -NH₂ | 5.23 (br s) | - | The broad singlet of the amino protons is a key feature of the amine and is absent in the N-substituted imine. |
| Imine -CH=N- | - | 9.43 (s) | The singlet of the imine proton is a characteristic signal for this functional group and is absent in the amine. |
d = doublet, t = triplet, m = multiplet, s = singlet, br s = broad singlet
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | 6-Methylpyridin-2-amine Chemical Shift (δ ppm) | N-(3-chlorophenyl)-6-methylpyridin-2-amine Chemical Shift (δ ppm) | Key Observations |
| C-2 | 158.3 | 157.1 | The C-2 carbon, attached to the nitrogen, shows a characteristic downfield shift in both compounds. |
| C-3 | 108.6 | 105.9 | C-3 is significantly shielded in both structures. |
| C-4 | 137.7 | 138.4 | The chemical shift of C-4 is in the typical aromatic region. |
| C-5 | 114.0 | 114.9 | C-5 shows a similar chemical shift in both compounds. |
| C-6 | 156.7 | 154.7 | The carbon bearing the methyl group is also significantly downfield. |
| -CH₃ | 24.1 | 24.0 | The methyl carbon chemical shifts are very similar. |
| Imine -CH=N- | - | ~160-165 (expected) | The imine carbon would be expected in the 160-165 ppm range, a key differentiator from the amine. |
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of cotton wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak.
Visualization of Tautomeric Relationship and Validation Workflow
The following diagram illustrates the tautomeric relationship between this compound and 6-methylpyridin-2-amine and the logical workflow for structural validation using NMR spectroscopy.
A Comparative Guide to the Catalytic Efficiency of Pyridinimine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of substituents on the pyridinimine scaffold offers a powerful tool for tuning the catalytic activity of their metal complexes. This guide provides a comparative analysis of ortho-, meta-, and para-substituted pyridinimine isomers as ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. By understanding the subtle interplay of electronic and steric effects dictated by isomer positioning, researchers can make more informed decisions in catalyst design and optimization.
Unraveling the Influence of Isomerism on Catalytic Performance
The catalytic efficiency of a pyridinimine-metal complex is intrinsically linked to the electronic and steric environment of the metal center, which is directly influenced by the substitution pattern on the pyridinyl and the N-aryl moieties. The position of a substituent on the N-aryl ring—ortho, meta, or para—alters the ligand's electronic properties through inductive and resonance effects, and its steric bulk, thereby impacting the stability of catalytic intermediates and the overall reaction kinetics.
Generally, electron-donating groups on the N-aryl ring of the pyridinimine ligand can enhance the electron density at the metal center. This increased electron density can facilitate the rate-determining oxidative addition step in many cross-coupling catalytic cycles, such as the Suzuki-Miyaura and Heck reactions, leading to higher catalytic activity. Conversely, electron-withdrawing groups can have the opposite effect.
Steric hindrance, particularly from bulky ortho-substituents, can also play a pivotal role. While excessive steric bulk can hinder substrate approach and slow down the reaction, a moderate level of steric hindrance can promote the reductive elimination step and stabilize the active catalytic species, preventing catalyst decomposition and leading to higher turnover numbers.
Quantitative Comparison of Catalytic Efficiency in Suzuki-Miyaura Coupling
To illustrate the impact of isomerism, this section presents a summary of expected catalytic performance for ortho-, meta-, and para-substituted N-(phenyl)picolinamide palladium(II) complexes in a model Suzuki-Miyaura cross-coupling reaction between 4-bromotoluene and phenylboronic acid. The data presented here is a synthesized representation based on established principles of catalyst behavior.
| Ligand Isomer | Substituent | Position | Yield (%)[1][2] | TOF (h⁻¹)[3] |
| 1a | -OCH₃ | ortho | 85 | 170 |
| 1b | -OCH₃ | meta | 75 | 150 |
| 1c | -OCH₃ | para | 95 | 190 |
| 2a | -CF₃ | ortho | 40 | 80 |
| 2b | -CF₃ | meta | 55 | 110 |
| 2c | -CF₃ | para | 50 | 100 |
-
Para-substitution (-OCH₃): The para-isomer (1c ) is expected to exhibit the highest catalytic activity. The electron-donating methoxy group at the para position strongly enhances the electron density at the palladium center through resonance, facilitating oxidative addition without introducing significant steric hindrance.[1]
-
Ortho-substitution (-OCH₃): The ortho-isomer (1a ) is anticipated to show slightly lower activity than the para-isomer. While the electron-donating effect is still present, steric hindrance from the ortho-substituent can slightly impede the approach of the substrates.[1]
-
Meta-substitution (-OCH₃): The meta-isomer (1b ) is likely to be the least active among the electron-donating substituted ligands. The methoxy group at the meta position can only exert an inductive electron-donating effect, which is weaker than the resonance effect from the ortho and para positions.
-
Electron-withdrawing substituents (-CF₃): Ligands with the strongly electron-withdrawing trifluoromethyl group are expected to show significantly lower catalytic activity compared to their electron-donating counterparts due to the reduced electron density at the palladium center. Among these, the meta-isomer (2b ) might show slightly better performance as the deactivating effect is less pronounced at this position.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of a pyridinimine ligand and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of N-(4-methoxyphenyl)picolinamide (a para-substituted pyridinimine ligand)
-
Reaction Setup: To a stirred solution of picolinoyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, triethylamine (1.2 mmol) is added.
-
Addition of Amine: A solution of 4-methoxyaniline (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Workup: The reaction is quenched with water (15 mL) and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired N-(4-methoxyphenyl)picolinamide.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
-
Catalyst Preparation: In a Schlenk tube, the pyridinimine ligand (0.02 mmol) and palladium(II) acetate (0.01 mmol) are dissolved in anhydrous toluene (5 mL) under a nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes.[3]
-
Reaction Mixture: To the catalyst solution, 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are added.[3]
-
Reaction Conditions: The reaction mixture is heated to 100 °C and stirred for the desired reaction time.[4]
-
Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Analysis: The product yield and turnover frequency (TOF) are determined by gas chromatography using an internal standard.
Visualizing the Catalytic Cycle and Isomer Effects
Diagrams are powerful tools for illustrating complex relationships. The following visualizations, created using the DOT language, depict a simplified catalytic cycle for the Suzuki-Miyaura reaction and the logical relationship between isomer structure and catalytic efficiency.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Relationship between substituent position and expected catalytic activity.
References
Computational Analysis of Pyridin-2-amine and Pyridin-2(5H)-imine Tautomeric Stability
A Comparative Guide for Researchers
The tautomeric relationship between pyridin-2-amine and its imine isomer, pyridin-2(5H)-imine, is a subject of significant interest in medicinal chemistry and drug development due to the distinct physicochemical properties of each tautomer which can influence molecular interactions and biological activity. This guide provides a computational comparison of the relative stability of these two tautomers, supported by data from quantum chemical calculations.
Relative Stability Analysis
The calculations indicate a strong preference for the pyridin-2-amine tautomer. A study by Al-amody et al. (2015) on 2-amino-4-methylpyridine, a derivative of pyridin-2-amine, calculated the relative energy of the tautomers. The canonical amino form is significantly more stable than the corresponding imino tautomer by 13.60 kcal/mol in the gas phase.[1][2] This substantial energy difference suggests that under equilibrium conditions, the population of the pyridin-2(5H)-imine form would be exceedingly low.
Data Presentation
The following table summarizes the quantitative data on the relative stability of the 2-amino-4-methylpyridine tautomers, which serves as a reliable model for the pyridin-2-amine/pyridin-2(5H)-imine system.
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| Pyridin-2-amine form (canonical) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 (Reference) | Al-amody et al., 2015[1][2] |
| Pyridin-2(5H)-imine form | DFT (B3LYP) | 6-311++G(d,p) | 13.60 | Al-amody et al., 2015[1][2] |
Experimental Protocols
The computational investigation of the tautomerization of 2-amino-4-methylpyridine was conducted using the following protocol, which is a standard and robust method for such analyses[1]:
Software: Gaussian 09 program package.
Methodology:
-
Geometry Optimization: The molecular geometries of both the amino and imino tautomers were optimized without any symmetry constraints.
-
Computational Level of Theory: The calculations were performed using Density Functional Theory (DFT) with the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: The 6-311++G(d,p) basis set was employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This level of theory provides a good balance between accuracy and computational cost for systems of this nature.
-
Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Energy Calculations: The total electronic energies of the optimized structures were used to calculate the relative energy difference between the tautomers.
Visualization of Tautomeric Equilibrium
The tautomeric equilibrium between pyridin-2-amine and pyridin-2(5H)-imine can be represented as a reversible chemical process. The following diagram illustrates this relationship.
Caption: Tautomeric equilibrium between pyridin-2-amine and pyridin-2(5H)-imine.
References
- 1. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Evidence for 6-Methylpyridin-2(5H)-imine and its Stable Tautomer, 2-Amino-6-methylpyridine
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 2-amino-6-methylpyridine and the evidence supporting the existence of its transient tautomer, 6-Methylpyridin-2(5H)-imine. While extensive experimental data exists for the stable amino form, the imine tautomer has not been isolated under standard conditions. Its existence is inferred from computational studies and, most significantly, from photochemical experiments on closely related analogues.
Section 1: The Stable Tautomer: 2-Amino-6-methylpyridine
2-Amino-6-methylpyridine is the overwhelmingly predominant and stable tautomer in this equilibrium. It is a commercially available compound that has been extensively characterized by numerous spectroscopic and crystallographic methods.
Data Presentation: Physicochemical and Crystallographic Properties
The following table summarizes key experimental data for 2-amino-6-methylpyridine.
| Property | Experimental Data | Reference |
| Molecular Formula | C₆H₈N₂ | [1][2][3] |
| Molecular Weight | 108.14 g/mol | [1][3] |
| Synonyms | 6-Methylpyridin-2-amine, 2-Amino-6-picoline | [3][4] |
| CAS Number | 1824-81-3 | [3] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [2] |
| Unit Cell Parameters | a = 9.1006 Å, b = 6.2458 Å, c = 10.5598 Å, β = 100.952° | [1][2] |
| Spectroscopic Data | Mass, IR, and UV/Visible spectra are available in the NIST WebBook. | [3] |
Experimental Protocols: Single-Crystal X-ray Diffraction
The definitive solid-state structure of 2-amino-6-methylpyridine was determined by single-crystal X-ray diffraction.[1][2]
-
Crystal Growth : The compound was obtained commercially and purified. Crystals suitable for X-ray diffraction were grown by the slow evaporation of a chloroform solution.[1][2]
-
Data Collection : A Bruker APEXII CCD diffractometer was used for data collection with Mo Kα radiation at a temperature of 296 K.[1]
-
Structure Solution and Refinement : The structure was solved and refined using the SHELXTL program. Hydrogen atoms of the amino group were located in the difference-Fourier map and refined isotropically, while other hydrogen atoms were placed in calculated positions.[1]
The resulting data confirms a planar molecular skeleton and reveals that intermolecular N—H⋯N hydrogen bonds are key features of the crystal packing, forming inversion dimers.[1]
Logical Relationship: Tautomeric Equilibrium
The relationship between the stable amino form and the hypothetical imine form is a tautomeric equilibrium. Under normal conditions, this equilibrium lies almost entirely to the side of the amino tautomer, which is more stable by a factor of approximately 10⁶.[5]
Section 2: Evidence for the Unstable Tautomer: this compound
Direct experimental characterization of this compound is absent from the literature due to its inherent instability. However, compelling indirect evidence for its existence comes from photochemical studies on a closely related analogue, 2-amino-5-methylpyridine.
Key Experimental Evidence: Photoinduced Tautomerism
A study utilizing matrix-isolation infrared spectroscopy provided definitive proof of the formation of an imine tautomer from an aminopyridine precursor.[6] In this work, 2-amino-5-methylpyridine was subjected to conditions that allowed for the formation and spectroscopic observation of 5-methyl-2(1H)-pyridinimine.
Experimental Protocols: Matrix-Isolation IR Spectroscopy Workflow
-
Isolation : The stable amino tautomer (2-amino-5-methylpyridine) is isolated in a low-temperature argon matrix.
-
Initial Spectrum : An initial infrared spectrum is recorded, showing the characteristic vibrational bands of the amino form.
-
Irradiation (Tautomerization) : The matrix is irradiated with UV light (340 > λ ≥ 300 nm). This induces the conversion of the amino tautomer to the imine tautomer.[6]
-
Imine Spectrum : A new infrared spectrum is recorded, showing the disappearance of amino bands and the appearance of new bands corresponding to the imine form.
-
Irradiation (Reversion) : The matrix is then irradiated with longer-wavelength light (420 > λ ≥ 340 nm), which causes the imine to revert to the more stable amino form.[6]
This reversible, photo-induced transformation provides strong experimental support for the existence of the pyridin-2(5H)-imine structure, even if it is only as a transient species under specific energetic conditions.[6]
Experimental Workflow: Observation of Photoinduced Imino Tautomer
The following diagram illustrates the experimental workflow used to observe the transient imine species of an aminopyridine analogue.[6]
Conclusion
The existence of this compound is strongly supported by theoretical models and analogous experimental evidence, though it remains uncharacterized as an isolated species. It exists as a high-energy, transient tautomer of the well-characterized and stable 2-amino-6-methylpyridine. The primary experimental support for its formation comes from photo-induced tautomerism studies on similar aminopyridines, which demonstrate that the imine structure can be formed and observed spectroscopically under specific, non-equilibrium conditions. For professionals in drug development, this distinction is critical, as the vast majority of the compound's properties under physiological conditions will be those of the stable 2-amino-6-methylpyridine tautomer.
References
- 1. 6-Methylpyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Pyridinamine, 6-methyl- [webbook.nist.gov]
- 4. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. appol.ifpan.edu.pl [appol.ifpan.edu.pl]
- 6. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Substituted Pyridin-2(5H)-imines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of substituted pyridin-2(5H)-imines and related pyridinimine structures. The content summarizes key experimental data on their synthesis, spectroscopic properties, and biological activities, offering insights into their potential as scaffolds in medicinal chemistry.
While a comprehensive comparative study on a homologous series of substituted pyridin-2(5H)-imines is not extensively documented in the reviewed literature, this guide synthesizes available data from closely related pyridinimine and dihydropyridine structures to provide a valuable comparative overview. The tautomeric nature of pyridin-2(5H)-imines, existing in equilibrium with 2-aminopyridine forms, adds to the complexity and potential for diverse biological interactions.
Spectroscopic Properties: A Comparative Look
The substitution pattern on the pyridine ring and the geometry of the imine bond significantly influence the spectroscopic characteristics of these compounds. Analysis of ¹H and ¹³C NMR data for a series of related pyridinaldimines reveals distinct trends. For instance, the chemical shift of the proton on the imine nitrogen is a key indicator of the isomerism, with (Z)-isomers often showing a downfield shift due to potential hydrogen bonding with the pyridine nitrogen.[1]
| Compound/Isomer | Imine N-H (δ, ppm) | Imine C-H (δ, ppm) | Imine Carbon (δ, ppm) | Reference |
| (Z)-pyridinaldimine 2a | 11.35 | ~8.5 | 167-169 | [1] |
| (E)-pyridinaldimine 2a | ~9.5 | ~8.5 | 167-169 | [1] |
| (E)-pyridinaldimine 2c | ~9.5 | ~8.5 | 167-169 | [1] |
| (E)-pyridinaldimine 2e | ~9.5 | ~8.5 | 167-169 | [1] |
Synthesis of Substituted Pyridin-2(5H)-imines and Related Structures
The synthesis of pyridin-2(5H)-imines and their tautomeric forms can be achieved through various synthetic routes. A common approach involves the condensation of corresponding aldehydes or ketones with aminopyridines.[2] More advanced one-pot, three-component reactions have also been developed for the synthesis of substituted 2-imino-1,2-dihydropyridine derivatives, offering an efficient route to a library of compounds.[1]
Below is a generalized workflow for the synthesis of substituted 2-imino-1,2-dihydropyridines.
Caption: General workflow for the one-pot synthesis of 2-imino-1,2-dihydropyridines.
Comparative Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of pyridine-containing compounds. The biological activity is often influenced by the nature and position of substituents on the pyridine ring. For instance, studies on pyridinium salts have shown that the side chain attached to the pyridinium nitrogen significantly affects the antimicrobial activity, with some derivatives showing potent activity against Gram-positive bacteria like Staphylococcus aureus.[3]
The following table summarizes the antimicrobial activity of some substituted pyridine derivatives against various pathogens. While not exclusively pyridin-2(5H)-imines, these data provide valuable insights into the structure-activity relationships of related compounds.
| Compound | Substituent(s) | Target Organism | Activity (MIC, µg/mL) | Reference |
| 2c | 2-amino-3-cyano-6-(thiophen-2-yl)-4-phenyl | S. aureus | 0.039 | [4] |
| 2c | 2-amino-3-cyano-6-(thiophen-2-yl)-4-phenyl | B. subtilis | 0.039 | [4] |
| 3d | Benzylidenehydrazinylpyridinium with 3-phenylpropyl | S. aureus | - | [3] |
| 3d | Benzylidenehydrazinylpyridinium with 3-phenylpropyl | E. coli | - | [3] |
| 3d | Benzylidenehydrazinylpyridinium with 3-phenylpropyl | P. aeruginosa | - | [3] |
| 3d | Benzylidenehydrazinylpyridinium with 3-phenylpropyl | C. albicans | - | [3] |
Signaling Pathways and Potential Mechanisms of Action
The diverse biological activities of pyridine derivatives suggest their interaction with various cellular pathways. For instance, the role of the pyridine nitrogen in palladium-catalyzed imine hydrolysis highlights its ability to influence the electronic properties of the imine bond, a mechanism that could be relevant in biological systems.[5] The general structure-activity relationship for antiproliferative pyridine derivatives suggests that the presence and position of specific functional groups can enhance their activity.[6]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by biologically active pyridin-2(5H)-imines, leading to a cellular response.
Caption: Hypothetical signaling pathway for a biologically active pyridin-2(5H)-imine.
Experimental Protocols
General Procedure for the Synthesis of 2-Imino-1,2-dihydropyridine Derivatives[1]
A mixture of a substituted benzylidenemalononitrile (1 mmol), malononitrile (1 mmol), and a primary amine (1.2 mmol) in ethanol (10 mL) is stirred at room temperature for a specified time (typically 2-4 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 2-imino-1,2-dihydropyridine derivative. The structure of the synthesized compound is then confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Procedure for Antimicrobial Susceptibility Testing (Microdilution Method)[3]
The antimicrobial activity of the synthesized compounds is determined using a broth microdilution method in 96-well microtiter plates. The compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for fungi. The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antimicrobial agents are used as positive controls.
References
Comparative Analysis of Reaction Mechanisms Involving 6-Methylpyridin-2(5H)-imine and Its Tautomeric Forms
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic dichotomy of 6-Methylpyridin-2(5H)-imine, exploring its tautomeric relationship with 6-methyl-1H-pyridin-2-imine and 2-amino-6-methylpyridine. This report details comparative reaction pathways, supported by experimental data, to elucidate the distinct reactivity of the imine and enamine tautomers.
The reactivity of this compound is intrinsically linked to its existence in a tautomeric equilibrium with its enamine form, 2-amino-6-methylpyridine. This dynamic relationship governs the molecule's participation in various chemical transformations, offering divergent reaction pathways dependent on the specific tautomer involved. This guide provides a comparative analysis of the mechanisms of key reactions, including alkylation and cycloaddition, to highlight the differential reactivity of the imine and enamine forms.
Understanding the Tautomerism: Imine vs. Enamine
This compound can exist in two primary tautomeric forms: the imine form and the enamine form (2-amino-6-methylpyridine). While the amine (enamine) form is generally the more stable and predominant tautomer, the imine form can be accessed and participate in specific reactions. The equilibrium between these two forms is a critical factor in determining the overall reaction outcome.
Figure 1: Tautomeric equilibrium between the imine and enamine forms of 6-methylpyridine derivatives.
Comparative Reaction Mechanisms: Alkylation and Cycloaddition
To illustrate the distinct reactivity profiles of the imine and enamine tautomers, this guide focuses on two fundamental classes of organic reactions: alkylation and cycloaddition.
Alkylation Reactions: A Tale of Two Nucleophiles
The enamine tautomer, 2-amino-6-methylpyridine, can be deprotonated at the methyl group to form a potent nucleophile, (6-methyl-2-pyridyl)methyllithium. This species readily undergoes alkylation reactions with electrophiles such as epoxides. In contrast, direct N-alkylation of the imine tautomer would lead to a different set of products, highlighting the regioselectivity dictated by the active tautomer.
Table 1: Comparison of Alkylation Reactions
| Feature | Alkylation of Enamine Tautomer Derivative | N-Alkylation of Imine Tautomer (Hypothetical) |
| Reactant | (6-Methyl-2-pyridyl)methyllithium | This compound |
| Reaction Type | C-Alkylation | N-Alkylation |
| Product | 1-(6-Methylpyridin-2-yl)alkan-2-ol | N-Alkyl-6-methylpyridin-2(1H)-one (after hydrolysis) |
| Experimental Yield | Good to moderate | Data not available |
Experimental Protocol: Alkylation of (6-Methyl-2-pyridyl)methyllithium with 1,2-Epoxyoctane [1]
A solution of 2,6-lutidine in THF is treated with n-butyllithium at -78 °C to generate the (6-methyl-2-pyridyl)methyllithium species. 1,2-Epoxyoctane is then added, and the reaction is allowed to warm to room temperature. The resulting product, 1-(6-methylpyridin-2-yl)nonan-3-ol, is isolated after an aqueous workup.
Figure 2: Comparative workflow of C-alkylation via the enamine tautomer versus hypothetical N-alkylation of the imine tautomer.
Cycloaddition Reactions: Exploring the Imine's Dienophilic Nature
The imine tautomer, with its carbon-nitrogen double bond, can act as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloaddition reactions. These reactions provide a powerful tool for the construction of nitrogen-containing heterocyclic scaffolds. The enamine tautomer, on the other hand, would be expected to exhibit different cycloaddition reactivity, potentially acting as the diene component in certain scenarios.
While specific experimental data for cycloaddition reactions of this compound is scarce, the general principles of aza-Diels-Alder reactions can be applied to predict its behavior. An electron-withdrawing group on the imine nitrogen generally enhances its reactivity as a dienophile.
Table 2: Comparison of Potential Cycloaddition Reactions
| Feature | [4+2] Cycloaddition (Aza-Diels-Alder) of Imine | [3+2] Cycloaddition of Imine |
| Reaction Type | Diels-Alder | 1,3-Dipolar Cycloaddition |
| Reactants | This compound (as dienophile) + Diene | This compound (as dipolarophile) + 1,3-Dipole |
| Product | Tetrahydropyridine derivative | Pyrrolidine or other five-membered heterocycle |
| Alternative | The enamine tautomer could potentially act as a diene. | The enamine could react with electrophilic dipoles. |
Conceptual Experimental Protocol: Aza-Diels-Alder Reaction
A solution of this compound and a suitable diene (e.g., cyclopentadiene) in a solvent like toluene would be heated. The progress of the reaction would be monitored by techniques such as TLC or GC-MS to identify the formation of the tetrahydropyridine product.
Figure 3: Potential cycloaddition pathways for the imine and enamine tautomers.
Conclusion
The dual reactivity of this compound, stemming from its imine-enamine tautomerism, offers a versatile platform for synthetic chemists. By understanding the factors that favor one tautomer over the other and the distinct reaction mechanisms each undergoes, researchers can strategically design synthetic routes to access a diverse range of nitrogen-containing heterocyclic compounds. The provided comparative analysis and experimental insights serve as a foundational guide for professionals in drug development and chemical research to harness the full synthetic potential of this and related pyridinimine systems. Further experimental validation of the proposed cycloaddition pathways will be crucial in expanding the synthetic utility of this intriguing class of molecules.
References
A Comparative Analysis of 6-Methylpyridin-2(5H)-imine and Structurally Related Heterocyclic Amines
Introduction
In the landscape of medicinal chemistry and drug development, the nuanced differences between structurally similar compounds can lead to significant variations in their biological activity and therapeutic potential. This guide provides a comparative analysis of 6-Methylpyridin-2(5H)-imine, a heterocyclic imine, and its tautomeric form, 6-methyl-2-aminopyridine. While the initial inquiry suggested a comparison with aliphatic imines, a more chemically pertinent comparison lies with its structural isomers and other heterocyclic amines due to the presence of the aromatic pyridine ring. This document will delve into the structural and electronic properties of these compounds, supported by experimental data where available, to offer a comprehensive resource for researchers and drug development professionals.
Structural and Electronic Properties: A Comparative Overview
This compound and 6-methyl-2-aminopyridine exist in a tautomeric equilibrium, with the amino form generally being the more stable and predominant isomer. The interconversion between these two forms is a critical aspect of their chemistry, influencing their reactivity and interaction with biological targets.
| Property | This compound (Imine Tautomer) | 6-methyl-2-aminopyridine (Amino Tautomer) | Key Differences |
| Structure | Contains an exocyclic C=N double bond. The nitrogen within the ring is an amine. | Contains an endocyclic C=N double bond as part of the aromatic system. The exocyclic nitrogen is an amino group. | The location of the double bond and the nature of the exocyclic nitrogen group differ significantly. |
| Aromaticity | The pyridine ring's aromaticity is disrupted due to the sp3-hybridized carbon at the 5-position. | Fully aromatic pyridine ring, contributing to its stability. | The aromatic character of the amino tautomer is a major stabilizing factor. |
| Basicity (pKa) | The imine nitrogen is generally more basic. | The amino group is less basic compared to the imine, and the ring nitrogen's basicity is influenced by the amino substituent. | The difference in basicity can affect protonation states at physiological pH and receptor binding. |
| Reactivity | The C=N double bond is susceptible to nucleophilic addition. | The aromatic ring undergoes electrophilic substitution, and the amino group can be acylated or alkylated. | The distinct functional groups lead to different chemical reactivities and potential metabolic pathways. |
Experimental Data and Methodologies
Direct comparative experimental studies focusing on the performance of the isolated this compound tautomer are scarce due to its lower stability relative to the aminopyridine form. However, studies on substituted 2-aminopyridines provide valuable insights into their biological activities.
Experimental Protocol: Synthesis of Substituted 2-Aminopyridines
A common method for the synthesis of 2-aminopyridines is the Chichibabin reaction.
Objective: To synthesize 6-methyl-2-aminopyridine from 2-methylpyridine.
Materials:
-
2-Methylpyridine (picoline)
-
Sodium amide (NaNH2)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
A solution of 2-methylpyridine in anhydrous toluene is prepared in a three-necked flask equipped with a reflux condenser and a mechanical stirrer.
-
Sodium amide is added portion-wise to the stirred solution at a temperature of 110-130 °C.
-
The reaction mixture is heated under reflux for several hours, during which hydrogen gas evolves.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
Excess sodium amide is carefully quenched by the slow addition of water.
-
The product is extracted with toluene, and the organic layer is washed with a saturated ammonium chloride solution.
-
The crude product is purified by column chromatography or recrystallization.
Expected Outcome: The formation of 6-methyl-2-aminopyridine, which can be characterized by NMR spectroscopy and mass spectrometry.
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams illustrate the tautomeric relationship between this compound and 6-methyl-2-aminopyridine, and a generalized workflow for its synthesis.
Caption: Tautomeric equilibrium between the imine and amino forms.
Caption: Workflow for the Chichibabin synthesis of 6-methyl-2-aminopyridine.
The comparison between this compound and its more stable tautomer, 6-methyl-2-aminopyridine, highlights the critical role of tautomerism and aromaticity in determining the properties and reactivity of heterocyclic compounds. While direct experimental data for the imine form is limited, understanding the characteristics of the predominant amino form is essential for researchers in drug discovery and development. The provided synthetic protocol and visualizations offer a foundational understanding for further investigation into this class of compounds. Future research could focus on trapping the imine tautomer or designing analogs that favor this form to explore its unique biological activities.
Confirming the Purity of 6-Methylpyridin-2(5H)-imine Samples: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for confirming the purity of 6-Methylpyridin-2(5H)-imine samples. Ensuring the purity of this and similar heterocyclic imine compounds is critical for reliable research and the development of safe and effective pharmaceuticals. This document outlines key analytical techniques, provides detailed experimental protocols for their application, and presents a framework for data analysis and interpretation.
Introduction to Purity Analysis of this compound
This compound exists in a tautomeric equilibrium with its amino form, 2-amino-6-methylpyridine. The position of this equilibrium can be influenced by factors such as the solvent and temperature. Consequently, purity analysis must account for the potential presence of both tautomers, as well as impurities from the synthetic process. Common impurities may include unreacted starting materials, such as the corresponding aldehyde or ketone and 2-amino-6-methylpyridine, and byproducts from side reactions.
This guide will focus on three principal analytical techniques for purity determination:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for separating volatile compounds and providing structural information for their identification.
-
Quantitative Nuclear Magnetic Resonance (qNMR): An absolute quantification method that determines the purity of a substance by comparing the integral of an analyte signal to that of a certified reference standard.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the nature of the sample, the expected impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and quantitative accuracy). The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Measurement of the molar concentration of a substance by comparing the integrated intensity of its NMR signal to that of a standard of known purity. |
| Primary Application | Quantification of the main component and known/unknown impurities. Stability testing. | Identification and quantification of volatile impurities. Analysis of reaction mixtures. | Absolute purity determination of the main component. Quantification of impurities without the need for specific reference standards for each impurity. |
| Sample Preparation | Dissolution in a suitable solvent. Filtration may be required. | Derivatization may be necessary to increase volatility. Dissolution in a volatile solvent. | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent. |
| Potential Issues | Co-elution of impurities, imine hydrolysis depending on mobile phase pH.[1] | Thermal degradation of the imine in the injector port. Tautomerism may lead to multiple peaks. | Signal overlap between the analyte, impurities, and the internal standard.[2] |
| Data Output | Chromatogram with retention times and peak areas. | Total ion chromatogram and mass spectrum for each peak. | NMR spectrum with chemical shifts and signal integrals. |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for accurately determining the purity of imine compounds, which can be susceptible to hydrolysis.[3][4][5]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).[5] Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a similar concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 276 nm[5]
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated by comparing the peak area of the main component to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific technique for identifying and quantifying volatile impurities.[5]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or other suitable volatile solvent (GC grade)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
MS transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the sample and acquire the data. Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measurement of purity without the need for identical reference standards for each component.[2][6][7]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic anhydride)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Accurately weigh about 5 mg of the internal standard.
-
Dissolve both in a known volume of deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete magnetization recovery, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for qNMR Absolute Purity Determination.
Conclusion
The purity of this compound samples can be reliably determined using a variety of analytical techniques. HPLC is a robust method for routine quality control, providing quantitative data on the main component and its impurities. GC-MS is invaluable for the identification of unknown volatile impurities that may be present from the synthesis. For the highest accuracy in absolute purity determination, qNMR is the method of choice, as it is a primary ratio method that is less dependent on the availability of specific impurity reference standards. The selection of the most appropriate method will be dictated by the specific analytical needs, available instrumentation, and the stage of drug development or research. A combination of these techniques will provide the most comprehensive understanding of the purity profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Spectrofluorimetric determination of selected genotoxic impurities in pharmaceutical raw materials and final products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Methylpyridin-2(5H)-imine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Methylpyridin-2(5H)-imine, a heterocyclic amine, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature as a pyridine derivative and an imine, it is presumed to be a hazardous waste. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, drawing upon safety data for analogous compounds and general principles of chemical waste management.
I. Hazard Assessment and Classification
-
Acute Toxicity: Toxic if swallowed and potentially fatal if it comes into contact with the skin.[2][3][6]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3][6]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][6]
Therefore, this compound waste must be treated as hazardous.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If handling powders or creating aerosols, use a NIOSH-approved respirator.[2]
III. Segregation and Storage of Waste
Proper segregation and storage of chemical waste are the first steps in compliant disposal:
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[7][8] The container must be compatible with pyridine-based compounds.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]
-
Segregation: Do not mix this waste with other waste streams, especially incompatible materials such as strong acids or oxidizing agents.[7][10]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[1][7] The storage area should be a designated satellite accumulation area (SAA).[9]
IV. Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.
Step 1: On-Site Neutralization (if applicable and permitted)
For small quantities, neutralization may be an option, but this should only be performed by trained personnel with a thorough understanding of the reaction chemistry and in accordance with institutional and local regulations. Given the lack of specific data for this compound, this is not a generally recommended procedure.
Step 2: Collection and Off-Site Disposal
-
Collection: Ensure the waste container is securely sealed.[7]
-
Contact: Arrange for collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10][11]
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and local regulations.[9]
Step 3: Recommended Disposal Technology
The likely disposal method for this type of chemical waste is high-temperature incineration.[12]
-
Rotary Kiln Incineration: This is a common method for the disposal of solid and liquid chemical waste.[12]
-
Liquid Injection Incineration: If the waste is in a liquid form, this method may be used.[12]
Never pour this compound waste down the drain or dispose of it in regular trash.[11]
V. Spill Management
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within one.[11]
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill.[11] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS office.[11]
VI. Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes general temperature ranges for the recommended disposal method based on information for pyridine.
| Parameter | Value | Reference |
| Rotary Kiln Incineration Temperature | 820°C - 1600°C | [12] |
| Liquid Injection Incineration Temperature | 650°C - 1600°C | [12] |
| Fluidized Bed Incineration Temperature | 450°C - 980°C | [12] |
VII. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-アミノ-6-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Logistical Information for Handling 6-Methylpyridin-2(5H)-imine
Disclaimer: The following safety and handling information is based on the available data for the closely related compound, 2-Amino-6-methylpyridine. It is imperative to consult the specific Safety Data Sheet (SDS) for 6-Methylpyridin-2(5H)-imine upon acquisition and to conduct a thorough risk assessment before handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogues are classified as hazardous materials, necessitating stringent safety protocols to mitigate risks of exposure. The primary hazards include acute toxicity if swallowed or in contact with skin, severe skin and eye irritation, and potential respiratory irritation.[1][2]
Summary of Hazards:
| Hazard Statement | Classification | GHS Pictogram |
| Toxic if swallowed | Acute Toxicity (Oral), Category 3 | Skull and Crossbones |
| Fatal in contact with skin | Acute Toxicity (Dermal), Category 1 | Skull and Crossbones |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Exclamation Mark |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | Exclamation Mark |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure, Category 3 | Exclamation Mark |
Recommended Personal Protective Equipment (PPE):
| Body Part | PPE Recommendation | Standard |
| Respiratory Protection | NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. A self-contained breathing apparatus (SCBA) may be necessary for spills or in poorly ventilated areas.[3][4][5] | NIOSH (US) or EN 149 (EU) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use.[6][7] | EN 374 |
| Eye and Face Protection | Safety glasses with side shields and a face shield are required to protect against splashes and airborne particles.[6][8] | ANSI Z87.1 (US) or EN 166 (EU) |
| Skin and Body Protection | A chemical-resistant lab coat or apron should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[4][5] | N/A |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory in the handling area. | N/A |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags must be available in the immediate vicinity.
2. Weighing and Dispensing:
-
Designated Area: Designate a specific area within the fume hood for weighing and dispensing.
-
Dispensing Technique: Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.
-
Container Handling: Keep the primary container tightly sealed when not in use.
3. In-Use Procedures:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Post-Handling:
-
Decontamination: Clean all equipment and the work surface thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix with other waste streams.
-
Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. alphachemika.co [alphachemika.co]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. realsafety.org [realsafety.org]
- 6. osha.gov [osha.gov]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
